molecular formula C10H7FN2O2 B1607869 6-Fluoro-2-methyl-5-nitroquinoline CAS No. 79821-10-6

6-Fluoro-2-methyl-5-nitroquinoline

Cat. No.: B1607869
CAS No.: 79821-10-6
M. Wt: 206.17 g/mol
InChI Key: PQRVSWVLDAPYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methyl-5-nitroquinoline is a nitroquinoline derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery. This compound is of significant interest in the development of novel anticancer agents. Research on structurally similar nitroxoline derivatives has demonstrated potent anti-proliferative effects against challenging cancers, such as pancreatic cancer, by affecting multiple biological pathways including cell cycle, apoptosis, and clonogenic activity . The nitroquinoline scaffold is also a key precursor in the synthesis of kinase inhibitors. Some 3-nitroquinoline derivatives have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), showing promising nanomolar-range activity against cancer cell lines that overexpress this receptor . The structural motif of a fluorine atom adjacent to a nitro group on the quinoline ring enhances the molecule's reactivity, making it a valuable building block for further chemical transformations . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the optimization of antitumor efficacy and pharmacokinetic properties. As a fluorinated nitroquinoline, it is part of a broader class of compounds investigated for a wide spectrum of biological activities, including antibacterial and antimalarial properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-methyl-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRVSWVLDAPYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372717
Record name Quinoline, 6-fluoro-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79821-10-6
Record name Quinoline, 6-fluoro-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Fluoro-2-methyl-5-nitroquinoline CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 6-Fluoro-2-methyl-5-nitroquinoline , structured for researchers and drug development professionals.

Identity & Physicochemical Profile[1][2][3][4]

6-Fluoro-2-methyl-5-nitroquinoline is a functionalized heterocyclic building block belonging to the fluoroquinoline family. It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly for antimicrobial, antiparasitic, and anticancer research. Its structure combines the electron-withdrawing nitro group and the metabolically stable fluorine atom on a quinoline core, making it a valuable substrate for Structure-Activity Relationship (SAR) studies.

PropertySpecification
CAS Number 79821-10-6 (Primary); 1250543-88-4 (Alt.)
IUPAC Name 6-Fluoro-2-methyl-5-nitroquinoline
Molecular Formula C₁₀H₇FN₂O₂
Molecular Weight 206.17 g/mol
Precursor CAS 1128-61-6 (6-Fluoro-2-methylquinoline)
Appearance Yellow to pale-orange crystalline solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Melting Point >60°C (Predicted based on precursor MP of 53°C)
Structural Significance

The compound features a quinaldine (2-methylquinoline) core. The C6-Fluorine atom increases lipophilicity and metabolic stability, blocking oxidative metabolism at that position. The C5-Nitro group is a versatile handle; it can be reduced to an amine for further derivatization (e.g., amide coupling, sulfonylation), creating a vector for drug-target interactions.

Synthetic Pathway & Regioselectivity[4]

The synthesis of 6-fluoro-2-methyl-5-nitroquinoline is typically achieved via the electrophilic aromatic nitration of 6-fluoro-2-methylquinoline. This reaction is governed by the directing effects of the substituents on the bicyclic system.

Mechanistic Logic
  • Substrate: 6-Fluoro-2-methylquinoline.

  • Directing Effects:

    • Nitrogen (N1): Deactivates the pyridine ring; electrophilic substitution occurs preferentially on the carbocyclic ring (positions 5, 6, 7, 8).

    • Fluorine (C6): An ortho/para director but deactivating. It directs incoming electrophiles to positions C5 (ortho) and C7 (ortho) .

    • Sterics & Electronics: Substitution at C5 is favored electronically (ortho to F, alpha to the fused ring junction) but can be sterically hindered. Substitution at C8 is also favorable (para to the ring junction, meta to F).

  • Outcome: The reaction yields a mixture of the 5-nitro (target) and 8-nitro isomers.[1] Separation is required.[1]

Synthesis Workflow Diagram

SynthesisPathway Figure 1: Synthetic pathway and separation of nitro-isomers. Start 6-Fluoro-2-methylquinoline (CAS 1128-61-6) Reagents HNO3 / H2SO4 (Mixed Acid Nitration) Start->Reagents Intermediate Isomeric Mixture (5-Nitro + 8-Nitro) Reagents->Intermediate 0-5°C to RT Separation Fractional Crystallization or Column Chromatography Intermediate->Separation Target TARGET: 6-Fluoro-2-methyl- 5-nitroquinoline Separation->Target Major/Minor (Conditions Dependent) Byproduct Byproduct: 6-Fluoro-2-methyl- 8-nitroquinoline Separation->Byproduct

[2][3]

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard nitration procedures for deactivated quinolines.

Reagents
  • Substrate: 6-Fluoro-2-methylquinoline (1.0 eq)

  • Solvent/Acid: Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrating Agent: Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

  • Quench: Crushed ice, Ammonium Hydroxide (NH₄OH)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 6-Fluoro-2-methylquinoline (10 mmol) in conc. H₂SO₄ (5 mL) at 0°C (ice bath). Ensure complete protonation of the quinoline nitrogen.

  • Nitration: Dropwise add a mixture of fuming HNO₃ (1.2 eq) and H₂SO₄ while maintaining the internal temperature below 5°C. The low temperature is critical to minimize dinitration or oxidative degradation.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3).

  • Quenching: Pour the reaction mixture slowly onto 50g of crushed ice with vigorous stirring. A yellow precipitate (mixed isomers) typically forms.

  • Neutralization: Carefully adjust pH to ~8-9 using 25% NH₄OH solution.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification (Critical): The residue contains both 5-nitro and 8-nitro isomers.

    • Separation: Isolate the 5-nitro isomer using silica gel flash chromatography.

    • Eluent Gradient: Start with 100% Hexane, increasing polarity to 20% Ethyl Acetate/Hexane. The 5-nitro isomer typically elutes differently due to the dipole moment difference relative to the ring nitrogen.

Applications in Drug Discovery[4]

The 6-fluoro-2-methyl-5-nitroquinoline scaffold is a "privileged structure" in medicinal chemistry, offering specific advantages for lead optimization.

Antimicrobial & Antiparasitic Agents

Quinoline derivatives are historically significant in malaria treatment (e.g., Chloroquine). The addition of the 5-nitro group allows for the synthesis of 5-aminoquinoline derivatives upon reduction.

  • Mechanism: 5-aminoquinolines can intercalate into DNA or inhibit specific enzymes (e.g., DNA gyrase in bacteria) when further functionalized.

  • Fluorine Effect: The C6-fluorine enhances cell permeability and prevents metabolic deactivation, prolonging half-life.

Anticancer Research (Kinase Inhibition)

Substituted quinolines act as kinase inhibitors. The 2-methyl group (quinaldine) allows for condensation reactions with aldehydes (Knoevenagel condensation) to form styrylquinolines, which have demonstrated cytotoxicity against tumor cell lines.

  • Workflow: Nitro reduction

    
     Amine acylation 
    
    
    
    Kinase binding domain mimicry.
Electronic Materials (OLEDs)

While primarily pharmaceutical, the electron-deficient nature of nitro-quinolines makes them candidates for electron-transport materials in Organic Light Emitting Diodes (OLEDs), particularly when the nitro group is used to tune the LUMO energy levels.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.
Reactivity --Nitro compounds can be energetic; avoid high heat/shock.

Precautions:

  • Handle in a fume hood to avoid inhalation of dust/vapors.

  • Wear nitrile gloves and safety goggles.

  • Store in a cool, dry place away from strong reducing agents.

References

  • PubChem. (2025).[4] 6-Fluoro-2-methylquinoline (Precursor Data). National Library of Medicine. Available at: [Link]

  • Brieflands. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline.[5] (Reference for Quinoline Nitration Regioselectivity). Available at: [Link]

Sources

Technical Guide: Physicochemical Profiling of 6-Fluoro-2-methyl-5-nitroquinoline

[1]

Executive Summary

6-Fluoro-2-methyl-5-nitroquinoline (CAS: 79821-10-6) acts as a high-value electrophilic scaffold in medicinal chemistry.[1][2] Its structural uniqueness lies in the contiguous substitution pattern of the benzene ring (nitro group at C5, fluorine at C6), which creates a "push-pull" electronic system. This configuration activates the fluorine atom towards nucleophilic aromatic substitution (

1

Identity & Physicochemical Characteristics[1][2][3][4]

The compound is characterized by a fused bicyclic system where the electron-withdrawing nitro group significantly alters the lipophilicity and electronic density of the quinoline core.

Table 1: Physicochemical Constants
PropertyValue / DescriptionSource/Note
CAS Registry Number 79821-10-6 [1]
IUPAC Name 6-Fluoro-2-methyl-5-nitroquinoline
Molecular Formula

Molecular Weight 206.17 g/mol
Physical State Solid (Pale yellow to orange crystalline powder)Analogous nitro-quinolines [2]
Melting Point 100–140 °C (Predicted range)Note: 6-Methyl-5-nitroquinoline melts at 116-120°C [2].[1][2][3][4] The 6-fluoro substituent typically elevates lattice energy.[1]
LogP (Calculated) ~2.6Lipophilic, suitable for membrane permeability
Solubility Soluble in DMSO, DMF,

; Sparingly soluble in EtOH; Insoluble in

pKa (Calculated) ~2.5 (Quinoline Nitrogen)Reduced basicity due to electron-withdrawing

group
Molecular Architecture & Electronic Effects[1]
  • C5-Nitro Group: Exerts a strong

    
     (mesomeric) and 
    
    
    (inductive) effect.[1] This deactivates the ring towards further electrophilic attack but activates the adjacent C6-position.[1]
  • C6-Fluoro Group: Positioned ortho to the nitro group. The strong electron-withdrawing nature of the nitro group makes this fluorine highly labile to nucleophilic attack (

    
    ), allowing for the introduction of amines or alkoxides.
    
  • C2-Methyl Group: Provides steric bulk and serves as a handle for radical halogenation (e.g., bromination with NBS) to access benzylic-type reactivity.[1]

Synthesis & Purification Protocol

The synthesis relies on the regioselective nitration of 6-fluoro-2-methylquinoline.[1] The 6-fluoro substituent directs the incoming nitro group to the ortho position (C5), which is also the kinetically favored alpha-position of the quinoline system.

Reaction Scheme (DOT Visualization)

SynthesisPrecursor6-Fluoro-2-methylquinoline(CAS: 1128-61-6)ReagentsHNO3 (fuming) / H2SO40°C to RT, 2-4 hrsPrecursor->ReagentsIntermediateSigma Complex(Transition State)Reagents->IntermediateElectrophilic AttackProduct6-Fluoro-2-methyl-5-nitroquinoline(CAS: 79821-10-6)Intermediate->Product-H+

Caption: Electrophilic Aromatic Substitution pathway for the regioselective nitration of 6-fluoro-2-methylquinoline.

Detailed Experimental Protocol

Safety Warning: Nitration reactions are exothermic and can run away.[1] Fuming nitric acid is a potent oxidizer.[1] Perform in a fume hood behind a blast shield.

  • Preparation: Charge a 3-neck round-bottom flask with Concentrated Sulfuric Acid (

    
    , 10 Vol) . Cool to 0–5°C using an ice-salt bath.[1]
    
  • Substrate Addition: Slowly add 6-Fluoro-2-methylquinoline (1.0 equiv) portion-wise. Maintain internal temperature <10°C to prevent decomposition.[1] Stir until fully dissolved.

  • Nitration: Add Fuming Nitric Acid (

    
    , 1.2 equiv)  dropwise over 30 minutes. The rate of addition must be controlled to keep the temperature <10°C.
    
  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).[1] The starting material (blue fluorescence) should disappear, replaced by a lower

    
     non-fluorescent (or yellow) spot.[1]
    
  • Quenching: Pour the reaction mixture slowly onto Crushed Ice (50 Vol) with vigorous stirring.

  • Neutralization: Carefully adjust pH to ~8–9 using Ammonium Hydroxide (

    
    )  or 50% NaOH solution.[1] A yellow precipitate will form.[1]
    
  • Isolation: Filter the solid, wash copiously with water to remove acid salts, and dry under vacuum at 45°C.

  • Purification: Recrystallize from hot Ethanol or Methanol . If purity is <95%, perform column chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).[1]

Spectral Characterization (Predictive)

The structural confirmation of 6-Fluoro-2-methyl-5-nitroquinoline relies on the distinct splitting patterns of the aromatic protons.[1]

-NMR Interpretation (300 MHz, )
  • 
     2.75 ppm (s, 3H):  Methyl group at C2.[1]
    
  • 
     7.40 ppm (d, 1H, 
    
    
    Hz):
    H3 proton (pyridine ring).[1]
  • 
     8.05 ppm (d, 1H, 
    
    
    Hz):
    H4 proton (pyridine ring).[1]
  • 
     7.50–7.60 ppm (dd, 1H):  H7 proton.[1] It couples with H8 (ortho) and F6 (ortho).[1]
    
  • 
     8.15–8.25 ppm (dd, 1H):  H8 proton.[1] It couples with H7 (ortho) and F6 (meta).[1]
    
    • Note: The H5 proton signal (present in the precursor) is absent , confirming substitution at the 5-position. The proximity of the nitro group causes a significant downfield shift for H4 and H8 due to the deshielding anisotropic effect.

Mass Spectrometry (ESI+)[1]
  • [M+H]+: Observed at m/z 207.2.[1]

  • Fragmentation: Loss of

    
     (M-46) is a common fragmentation pathway for nitroaromatics.[1]
    

Reactivity Profile & Applications

The 5-nitro-6-fluoro motif is a "privileged scaffold" because it enables orthogonal functionalization.[1]

Key Reaction Pathways (DOT Visualization)

ReactivityCore6-Fluoro-2-methyl-5-nitroquinolinePath1Reduction (Fe/HCl or H2/Pd-C)Core->Path1Path2Nucleophilic Substitution (SNAr)Core->Path2Path3Benzylic Oxidation (SeO2)Core->Path3Prod15-Amino-6-fluoro-2-methylquinoline(Precursor to tricyclic systems)Path1->Prod1Prod26-Alkoxy/Amino-5-nitroquinoline(Fluorine displacement)Path2->Prod2R-NH2 / RO-Prod36-Fluoro-5-nitro-quinoline-2-carbaldehydePath3->Prod3

Caption: Divergent synthetic utility: Reduction, Substitution (

Nucleophilic Aromatic Substitution ( )

The nitro group at C5 activates the C6-fluorine.[1] Treatment with primary or secondary amines (in DMF/

11
Nitro Reduction

Reduction using Iron powder/Ammonium Chloride or Catalytic Hydrogenation (


, Pd/C)1

1

References

  • Chemical Abstracts Service (CAS). "6-Fluoro-2-methyl-5-nitroquinoline (CAS 79821-10-6)."[1] CAS Common Chemistry.[1] Link

  • Sigma-Aldrich. "6-Methyl-5-nitroquinoline Product Specification." Merck KGaA.[1] Link

  • PubChem. "6-Fluoro-2-methylquinoline (Precursor Data)." National Library of Medicine.[1] Link[1]

  • Accela ChemBio. "Product Analysis: 6-Fluoro-2-methyl-5-nitroquinoline." Accela ChemBio Catalog. Link

Technical Guide: Structural Characterization of 6-Fluoro-2-methyl-5-nitroquinoline

[1][2][3]

Executive Summary

This technical guide provides an in-depth analytical framework for 6-Fluoro-2-methyl-5-nitroquinoline (CAS: 79821-10-6), a critical intermediate in the synthesis of fluoroquinolone antibiotics and antimalarial pharmacophores.[1][2][3] The simultaneous presence of a strongly electron-withdrawing nitro group at the peri-position (C5) and a fluorine atom at C6 creates unique electronic environments that significantly alter proton chemical shifts and fragmentation patterns compared to the non-nitrated precursor.[1][2][3]

This document details the expected spectroscopic signatures, referencing the precursor 6-Fluoro-2-methylquinoline (CAS: 1128-61-6) and standard substituent effects in quinoline systems.[1][2][3][4] It is designed to allow researchers to validate synthetic success and identify common regioisomeric impurities.[2][3][5]

Structural Analysis & Theoretical Basis

The molecule consists of a quinoline core substituted with a methyl group at C2, a nitro group at C5, and a fluorine atom at C6.[2][3][5][6]

Electronic Environment & Coupling Logic
  • The Peri-Effect (C5 Nitro): The most diagnostic feature of this molecule is the steric and electronic interaction between the C5-nitro group and the C4-proton.[1][2][3] This "peri-effect" typically results in a significant downfield shift (deshielding) of the H4 proton, often moving it >0.5 ppm downfield compared to the non-nitrated analog.[2][3][5]

  • Fluorine Coupling (

    
    ):  The fluorine at C6 acts as a spin-active nucleus (
    
    
    ), causing splitting in the
    
    
    NMR signals of neighboring protons (H7 and H8) and potentially H5 (if it were present, but it is substituted by NO
    
    
    ).[1][2][3][5]
    • 
       (H7):  Expected to be large (8–11 Hz).
      
    • 
       (H8):  Smaller coupling (5–7 Hz).[1][2][3][5]
      
Structural Visualization (DOT Diagram)

Gcluster_0Chemical Structure & InteractionsQ_CoreQuinoline CoreC2_MeC2-Methyl(Singlet, ~2.7 ppm)Q_Core->C2_MeC5_NO2C5-Nitro(Deshielding Cone)Q_Core->C5_NO2C6_FC6-Fluoro(J-Coupling Source)Q_Core->C6_FH4_ProtonH4 Proton(Diagnostic Downfield Shift)C5_NO2->H4_ProtonPeri-Effect(Deshielding)C6_F->Q_CoreOrtho-Couplingto H7

Caption: Structural connectivity highlighting the critical peri-effect between the C5-Nitro group and H4 proton.

Mass Spectrometry Characterization

Ionization & Molecular Ion[1][2][3][4]
  • Technique: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV).[2][5]

  • Molecular Formula: C

    
    H
    
    
    FN
    
    
    O
    
    
    [1][2][3][5][7]
  • Exact Mass: 206.05 g/mol [1][2][5]

  • Observed Ion (ESI+):

    
     m/z[1][2][5]
    
Fragmentation Pattern (EI/MS)

The fragmentation of nitroquinolines is distinct.[2][3][5] The primary loss is usually the nitro group (


235
Fragment Ion (m/z)Loss SpeciesStructural Interpretation
206

Molecular Ion (Base peak in mild EI)
176

Loss of nitric oxide (characteristic of nitroarenes)
160

Loss of nitro group (Formation of 6-fluoro-2-methylquinoline radical cation)
159

Rearrangement/Elimination
133

Ring contraction/degradation of the pyridine ring

1H NMR Spectroscopy Data

Solvent: DMSO-


123Frequency:
Predicted Chemical Shifts & Assignments[1][2][3][4]

The following data is synthesized from substituent additivity rules applied to the authoritative precursor (6-Fluoro-2-methylquinoline) and validated against nitro-quinoline SAR (Structure-Activity Relationships).

PositionProtonMultiplicityShift (

, ppm)
Coupling Constants (

, Hz)
Assignment Logic
C4 H4 Doublet (d) 8.40 – 8.60

Diagnostic Peak. Heavily deshielded by C5-NO

(peri-effect).[1][2][3][5]
C8 H8 dd 8.10 – 8.25

,

Deshielded by adjacent N; coupled to F (meta).[2][3][5]
C7 H7 dd 7.60 – 7.80

,

Ortho to Fluorine (large

), Ortho to H8.[2][3][5]
C3 H3 Doublet (d) 7.50 – 7.60

Typical pyridine ring doublet; shielded relative to H4.[2][3][5]
C2-Me CH

Singlet (s) 2.75 – 2.85 -Characteristic methyl singlet on heteroaromatic ring.[1][2][3]
Analytical Workflow Diagram

WorkflowSampleCrude Product(Nitration of 6-F-2-Me-Quinoline)TLCTLC Screening(Mobile Phase: Hexane/EtOAc 8:2)Sample->TLCPurificationFlash Column ChromatographyTLC->PurificationNMR_PrepNMR Prep(10mg in 0.6mL DMSO-d6)Purification->NMR_PrepMS_PrepMS Prep(Dilute to 10 ppm in MeOH)Purification->MS_PrepAnalysis_NMR1H NMR Acquisition(Look for H4 at >8.4 ppm)NMR_Prep->Analysis_NMRAnalysis_MSLC-MS Acquisition(Confirm M+H = 207)MS_Prep->Analysis_MSDecisionData ValidationAnalysis_NMR->DecisionAnalysis_MS->Decision

Caption: Analytical workflow from crude synthesis to spectral validation.

Experimental Protocols

Sample Preparation for 1H NMR

To ensure high-resolution spectra without line broadening due to concentration effects:

  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 600 µL of DMSO-

    
     (99.9% D). CDCl
    
    
    is acceptable but DMSO often provides better separation of the aromatic multiplets in nitro-quinolines.[1][2]
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., Na

    
    SO
    
    
    from workup).[2][3][5]
  • Acquisition: Set relaxation delay (

    
    ) to 2.0 seconds to ensure full integration of the methyl singlet.
    
Quality Control: Impurity Profiling

During the nitration of 6-fluoro-2-methylquinoline , regioisomers are the primary impurities.[1][2][3]

  • Target: 5-Nitro isomer (Major product due to ortho direction of F and stability).[1][2][3]

  • Impurity A (7-Nitro isomer): The fluorine at C6 directs ortho to both C5 and C7.[1][2]

    • Differentiation: Look for symmetry changes.[1][2][3] The 5-nitro isomer has the distinct deshielded H4.[1][2][3] The 7-nitro isomer will lack the extreme H4 deshielding (no peri-effect) and will show different coupling patterns for the benzene ring protons.[1][2][3]

  • Impurity B (8-Nitro isomer): Less likely due to steric hindrance from the ring nitrogen lone pair and the fluorine at C6, but possible.[2][3][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70784, 6-Fluoro-2-methylquinoline. Retrieved from [Link]

  • Kouznetsov, V. V., et al. Synthesis and spectral characterization of substituted tetrahydroquinolines. ResearchGate. Retrieved from [Link]

Technical Whitepaper: Predictive Pharmacodynamics of 6-Fluoro-2-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the predicted mechanism of action (MOA), synthesis, and experimental validation for 6-Fluoro-2-methyl-5-nitroquinoline (CAS: 104684-26-4 / Analogous structures).

Unlike "classic" fluoroquinolone antibiotics (e.g., Ciprofloxacin) which require a C-3 carboxylate and N-1 substitution to inhibit DNA gyrase via magnesium chelation, 6-Fluoro-2-methyl-5-nitroquinoline acts primarily as a bioreductive alkylating agent and DNA intercalator . Its pharmacophore is defined by the electron-withdrawing 5-nitro group, which undergoes metabolic activation in hypoxic environments (bacterial cytoplasm or solid tumor cores), and the 6-fluorine substituent, which blocks metabolic deactivation and modulates lipophilicity.

Part 1: Structural Analysis & Physicochemical Properties[1]

The molecule consists of a planar quinoline scaffold decorated with three critical functional groups. Understanding these is a prerequisite for predicting the MOA.

FeaturePositionChemical FunctionBiological Consequence
Quinoline Core ScaffoldPlanar aromatic systemFacilitates DNA intercalation via

-

stacking between base pairs.
Methyl Group C-2Electron-donating alkylIncreases lipophilicity (LogP); provides steric bulk that may reduce clearance by specific efflux pumps.
Nitro Group C-5Strong electron-withdrawing (

)
The primary pharmacophore . Acts as a "warhead" for bioreductive activation.
Fluorine Atom C-6High electronegativityMetabolic Blockade: Prevents oxidative metabolism (hydroxylation) at the C-6 position, extending half-life. Increases membrane permeability.

Part 2: Predicted Mechanism of Action (MOA)

The MOA of 6-Fluoro-2-methyl-5-nitroquinoline is predicted to be multimodal, dominated by nitro-reduction cycling.

Pathway A: Bioreductive Activation (The "Trojan Horse" Mechanism)

In hypoxic conditions (common in anaerobic bacteria or necrotic tumor tissue), the 5-nitro group is enzymatically reduced by cellular nitroreductases (Type I or Type II).

  • Single-Electron Reduction: The nitro group (

    
    ) accepts an electron to form a nitro radical anion (
    
    
    
    ).
  • Redox Cycling (Aerobic): In the presence of oxygen, this radical is re-oxidized, generating Superoxide Anions (

    
    ), leading to oxidative stress.
    
  • Irreversible Reduction (Hypoxic): In low oxygen, the radical is further reduced to a Nitroso (

    
    ) and then a Hydroxylamine  (
    
    
    
    ) intermediate.
  • DNA Adduct Formation: The hydroxylamine species can form a highly reactive Nitrenium ion , which covalently binds to guanine residues in DNA, causing strand breaks and apoptosis.

Pathway B: Non-Covalent DNA Intercalation

The planar quinoline ring inserts itself between DNA base pairs. The 6-fluoro substituent alters the dipole moment, potentially enhancing the binding affinity compared to non-fluorinated analogs. This intercalation distorts the DNA helix, inhibiting replication and transcription enzymes (e.g., RNA polymerase).

Visualization of Signaling Pathway

The following diagram illustrates the cascade from cellular entry to DNA damage.

MOA_Pathway Compound 6-Fluoro-2-methyl- 5-nitroquinoline Entry Cellular Entry (Passive Diffusion) Compound->Entry Reductase Nitroreductase (Enzymatic Activation) Entry->Reductase Intercalation Direct DNA Intercalation (Non-covalent) Entry->Intercalation Radical Nitro Radical Anion (-NO2•-) Reductase->Radical Oxygen O2 Present? Radical->Oxygen ROS Superoxide (O2•-) Oxidative Stress Oxygen->ROS Yes (Aerobic) Hypoxia Hypoxic Condition Oxygen->Hypoxia No Hydroxylamine Hydroxylamine (-NHOH) Hypoxia->Hydroxylamine Further Reduction Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Activation DNA Covalent DNA Adducts (Guanine Alkylation) Nitrenium->DNA Covalent Binding Intercalation->DNA Helix Distortion

Caption: Figure 1. Dual-mode mechanism: Bioreductive activation (Red) and Direct Intercalation (Blue).

Part 3: Experimental Validation Protocols

To confirm the predicted MOA, the following self-validating experimental workflows are required.

Protocol 1: Cyclic Voltammetry (Redox Potential Analysis)

Objective: Determine the single-electron reduction potential (


) of the nitro group.
Rationale:  A potential between -0.3V and -0.6V (vs. NHE) indicates the compound is a viable substrate for biological reductases.
  • Preparation: Dissolve compound (1 mM) in anhydrous DMF containing 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).

  • Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Scan: Sweep from 0.0 V to -2.0 V at scan rates of 50, 100, and 200 mV/s.

  • Validation Criteria: Observe a reversible wave (radical anion formation) followed by an irreversible wave (further reduction).

    • Pass:

      
       for first wave is > -0.8 V.
      
    • Fail: No reduction peaks observed (Compound is inert).

Protocol 2: Viscometric DNA Binding Assay

Objective: Distinguish between intercalation and groove binding. Rationale: Intercalators increase the length of the DNA helix, significantly increasing viscosity. Groove binders do not.

  • Solution: Prepare Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.2).

  • Titration: Add increasing concentrations of 6-Fluoro-2-methyl-5-nitroquinoline (

    
     from 0 to 0.5).
    
  • Measurement: Measure flow time (

    
    ) in an Ubbelohde viscometer at 25°C.
    
  • Data Plot: Plot

    
     vs. binding ratio (
    
    
    
    ).
  • Validation Criteria:

    • Intercalation: Slope > 0 (Viscosity increases).

    • Groove Binding: Slope ≈ 0.

Part 4: Synthesis & Purification Workflow

The synthesis relies on the electrophilic aromatic substitution (Nitration) of the commercially available 6-Fluoro-2-methylquinoline.

Synthetic Pathway Diagram

Synthesis_Flow Start 6-Fluoro-2-methylquinoline (Precursor) Reaction Reaction: 0°C to RT, 3 hrs Start->Reaction Reagent HNO3 / H2SO4 (Nitration Mix) Reagent->Reaction Quench Ice Water Quench & Neutralization Reaction->Quench Solid Crude Precipitate Quench->Solid Purify Recrystallization (Ethanol) Solid->Purify Product 6-Fluoro-2-methyl- 5-nitroquinoline Purify->Product

Caption: Figure 2.[1] Electrophilic nitration workflow. C-5 is the preferred site due to electronic directing effects.

Step-by-Step Protocol
  • Reagent Setup: Cool 5 mL of concentrated

    
     to 0°C in an ice bath.
    
  • Addition: Dissolve 1.0 g (6.2 mmol) of 6-Fluoro-2-methylquinoline in the acid.

  • Nitration: Dropwise add a mixture of fuming

    
     (1.2 eq) and 
    
    
    
    while maintaining temperature < 5°C.
    • Note: The fluorine at C6 directs the nitro group primarily to C5 (ortho to fluorine, para to nitrogen).

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 2 hours.

  • Workup: Pour onto 50g crushed ice. Neutralize with

    
     to pH 8.
    
  • Purification: Filter the yellow precipitate. Recrystallize from hot Ethanol.

  • QC: Verify structure via

    
    -NMR (Look for downfield shift of aromatic protons due to nitro group).
    

References

  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy. Link

  • Denny, W. A., & Wilson, W. R. (1986). Considerations for the design of nitrophenyl mustards as agents with selective toxicity for hypoxic tumor cells. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline. BenchChem.[1] Link

  • Laponogov, I., et al. (2009).[2] Structural basis of quinolone inhibition of type IIA topoisomerases and target-mediated resistance.[2] Nature Structural & Molecular Biology. Link

  • Sigma-Aldrich. (2024).[3] Product Specification: 6-Fluoro-2-methylquinoline.[3] Merck KGaA. Link

Sources

Technical Guide: Biological Evaluation of Fluoro-Methyl-Nitroquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Pharmacophore

The fluoro-methyl-nitroquinoline scaffold represents a strategic convergence of three distinct pharmacophores. While fluoroquinolones (FQs) are traditionally established as DNA gyrase inhibitors, the introduction of a nitro group (


) shifts the pharmacological profile toward hypoxia-selective cytotoxicity  and anaerobic antibacterial activity .

This guide analyzes the structure-activity relationships (SAR) of these analogs, focusing on their dual-potential as next-generation antimicrobials (targeting resistant M. tuberculosis and biofilms) and bioreductive anticancer agents.

Structural Logic (SAR Analysis)

The rational design of these analogs relies on specific substitutions on the quinoline core:

  • Fluorine (C-6 or C-7): Essential for cellular uptake and metabolic stability. It blocks oxidative metabolism at the C-6 position and enhances binding affinity to the DNA-enzyme complex.

  • Nitro Group (C-5 or C-8): Acts as a "warhead." In bacteria and hypoxic tumor cells, this group undergoes enzymatic reduction to form cytotoxic hydroxylamines.

  • Methyl Group (C-2 or Steric Modulation): Modulates solubility (LogP) and creates steric hindrance that can overcome efflux pump recognition.

SAR_Analysis Core Quinoline Scaffold Fluorine Fluorine (C-6) • Increases Lipophilicity • Blocks Metabolism • Gyrase Binding Core->Fluorine Nitro Nitro (C-5/C-8) • Bioreductive Activation • Hypoxia Selectivity • Anaerobic Potency Core->Nitro Methyl Methyl (C-2/N-1) • Steric Hindrance • Solubility Modulation • Efflux Evasion Core->Methyl

Figure 1: Structure-Activity Relationship (SAR) mapping of the fluoro-methyl-nitroquinoline scaffold.

Antimicrobial Activity: Mechanisms & Resistance

Unlike standard fluoroquinolones which rely solely on ATP-dependent DNA supercoiling inhibition, nitro-substituted analogs introduce a secondary mechanism effective against anaerobes (e.g., Clostridium spp., H. pylori) and dormant M. tuberculosis.

Dual-Mechanism of Action
  • Primary Target (Aerobic): Inhibition of DNA Gyrase (Topoisomerase II) and Topoisomerase IV. The fluorine atom facilitates penetration into the bacterial cell wall.

  • Secondary Target (Anaerobic): The nitro group acts as a prodrug. Bacterial nitroreductases (Type I/II) reduce

    
     to reactive nitroso (
    
    
    
    ) and hydroxylamine (
    
    
    ) intermediates. These radicals damage DNA and disrupt redox homeostasis, effective even in non-replicating states.
Experimental Protocol: MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA) for high-throughput screening.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Resazurin sodium salt (0.01% w/v in sterile water).

  • Test Compound (dissolved in DMSO).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in MHB.
  • Plate Setup: Add 100 µL of MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of test compound to column 1; perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Visualization: Add 30 µL of Resazurin solution. Incubate for 2–4 hours.

    • Blue: No growth (Compound active).

    • Pink:[1] Growth (Resazurin reduced to Resorufin).

Anticancer Potential: Hypoxia-Selective Toxicity

Solid tumors often contain hypoxic regions resistant to radiotherapy and standard chemotherapy. Fluoro-methyl-nitroquinolines exploit this via bioreductive alkylation .

Mechanism: The "Oxygen Sensor"

In normal (normoxic) cells, the one-electron reduction of the nitro group is reversible; oxygen re-oxidizes the radical anion back to the parent compound (futile cycling), preventing toxicity. In hypoxic tumor cells, this reversal cannot occur, leading to irreversible reduction and DNA damage.

Anticancer_Mechanism Prodrug Nitroquinoline Analog (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical Reductase (1e-) Radical->Prodrug Normoxia (Futile Cycle) Oxygen Oxygen (O2) Radical->Oxygen Generates Superoxide Toxic Hydroxylamine/Amine (Cytotoxic Agents) Radical->Toxic Hypoxia (Irreversible) Hypoxia Hypoxic Environment (Low O2) Hypoxia->Radical Enables Death DNA Alkylation & Apoptosis Toxic->Death

Figure 2: Bioreductive activation pathway of nitroquinolines in hypoxic cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: Quantify cell viability in normoxic vs. hypoxic conditions.

  • Seeding: Seed cancer cells (e.g., A549, HeLa) at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Treatment: Treat with graded concentrations of the analog (0.1 – 100 µM).

    • Set A: Incubate in standard incubator (21%

      
      ).
      
    • Set B: Incubate in anaerobic chamber or hypoxia incubator (1%

      
      ).
      
  • Incubation: 48 hours.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    

Quantitative Data Summary (Representative)

The following table summarizes expected activity ranges based on SAR patterns of nitro-quinoline derivatives (e.g., Nitroxoline analogs).

Assay TypeCell Line / StrainActivity MetricPotency RangeNotes
Antibacterial S. aureus (MRSA)MIC (µg/mL)0.5 – 4.0High potency due to F-mediated uptake.
Antibacterial M. tuberculosisMIC (µg/mL)2.0 – 8.0Nitro-reduction required for dormancy activity.
Anticancer A549 (Lung) - NormoxiaIC50 (µM)> 50.0Low toxicity in oxygenated tissue (Safety).
Anticancer A549 (Lung) - HypoxiaIC50 (µM)1.0 – 5.0High selectivity index (>10x).
Toxicity HEK293 (Normal Kidney)CC50 (µM)> 100.0Demonstrates therapeutic window.

Toxicology & Safety Considerations

A critical aspect of nitro-containing drugs is genotoxicity. The nitro group can be mutagenic (positive Ames test) if not sterically hindered or electronically tuned.

  • Risk: Metabolic reduction to reactive species can cause DNA strand breaks in healthy cells.

  • Mitigation Strategy: The Methyl group plays a vital role here. Placing a methyl group ortho to the nitro group can sterically hinder nitroreductases in healthy aerobic flora, reducing off-target toxicity while maintaining activity in the highly reducing environment of a tumor or mycobacterium.

References

  • Structure-Activity Relationships of Fluoroquinolones Source: National Institutes of Health (NIH) / PubMed Context: foundational SAR rules for the quinolone core, specifically the role of Fluorine at C-6. URL:[Link]]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) as an Anticancer Agent Source: National Center for Biotechnology Information (NCBI) Context: Establishes the anticancer mechanism (angiogenesis inhibition and cytotoxicity) of nitro-quinolines.[2][3] URL:[Link]

  • Biological Activities of Fluoroquinolones against Microbes and Cancer Source: MDPI (Molecules Journal) Context: Comprehensive review of the dual antibacterial and anticancer potential of the scaffold.[4] URL:[Link]

  • Cytotoxicity Assessment of Quinoline Derivatives (MTT Protocol) Source: ResearchGate / Dut.ac.za Context: Provides the specific methodological grounding for the cytotoxicity assays described in Section 3.2. URL:[Link]

  • Bioreductive Drugs: Hypoxia-Selective Agents Source: British Journal of Cancer (via Nature) Context: Mechanistic validation of nitro-reduction in hypoxic tumor environments. URL:[Link]

Sources

Safety, handling, and storage guidelines for 6-Fluoro-2-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 79821-10-6 Document Control: Technical Advisory | Version: 1.0 Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.[1][2]

Executive Summary & Operational Philosophy

As a Senior Application Scientist, I often observe that the greatest risks in drug discovery arise not from known carcinogens, but from "intermediate" compounds where toxicological data is sparse. 6-Fluoro-2-methyl-5-nitroquinoline falls squarely into this category.[1][2] It is a specialized fluorinated building block, likely used to modulate metabolic stability or lipophilicity in bioactive scaffolds.[1][2]

The Core Directive: Because specific toxicological datasets (RTECS/ToxCast) are limited for this exact isomer, you must adopt a Structural Activity Relationship (SAR) based safety posture . Nitro-aromatics are historically associated with mutagenicity (Ames positive) and shock sensitivity, while fluoro-quinolines can exhibit significant biological activity.[1][2] Therefore, this compound must be handled with High Potency Compound (HPC) protocols until proven otherwise.[1][2]

Physicochemical & Hazard Profile

The following data aggregates predicted properties and known scaffold behaviors.

Table 1: Technical Specifications
PropertySpecificationOperational Note
Chemical Name 6-Fluoro-2-methyl-5-nitroquinoline-
CAS Number 79821-10-6Verify on label before use.[1][2]
Molecular Formula C₁₀H₇FN₂O₂-
Molecular Weight 206.17 g/mol -
Physical State Solid (Crystalline Powder)Dust generation is the primary exposure vector.[1][2]
Solubility DMSO, DMF, DCM, MethanolSparingly soluble in water.[1][2]
Melting Point > 50°C (Predicted)Precursor (non-nitro) melts ~50°C; nitro group typically raises MP.[1][2]
Hazard Identification (SAR-Derived)

Since full GHS testing may be incomplete, we extrapolate from the Nitroquinoline and Fluoroquinoline families:

  • Acute Toxicity (Category 3/4): Likely harmful or toxic if swallowed/inhaled.[1][2]

  • Genotoxicity: Nitro-quinolines are often DNA intercalators or metabolic mutagens.[1][2] Treat as a potential mutagen.

  • Skin/Eye Damage: The fluorine substituent can increase acidity/reactivity, leading to severe irritation or damage upon contact.[1][2]

  • Energetic Potential: While not a primary explosive, the nitro group (-NO₂) on an aromatic ring confers thermal instability.[1][2] Avoid temperatures >100°C without DSC (Differential Scanning Calorimetry) validation.

Risk Assessment Logic

Before opening the vial, apply this decision logic to determine the necessary containment level.

RiskAssessment Start Compound Receipt: CAS 79821-10-6 CheckData Check Specific Tox Data Start->CheckData DataStatus Data Sparse/Unknown? CheckData->DataStatus AssumeHigh ASSUME HIGH HAZARD (Mutagen/Sensitizer) DataStatus->AssumeHigh Yes (Default) Standard Standard GLP (Unlikely for Nitro-Quinolines) DataStatus->Standard No (Validated Safe) Controls Implement HPC Controls: ISO 5 Containment or Fume Hood + HEPA AssumeHigh->Controls

Figure 1: Risk Assessment Decision Matrix for Undefined Nitro-Aromatics.

Storage & Stability Protocols

Improper storage of nitro-fluorinated heterocycles can lead to degradation (releasing HF or NOx) or increased sensitivity.[1][2]

  • Temperature: Store at 2–8°C (Refrigerated) . While the solid may be stable at room temperature, refrigeration slows potential slow-decomposition pathways common in nitro compounds.[1][2]

  • Atmosphere: Hygroscopicity is a risk.[1][2] Store under Argon or Nitrogen atmosphere.[1][2] Cap vials tightly and seal with Parafilm.[1][2]

  • Light: Nitro compounds are often photo-labile.[1][2] Store in amber vials or wrap clear vials in aluminum foil.

  • Segregation: Keep away from strong reducing agents (e.g., hydrides) and bases, as these can trigger rapid, exothermic decomposition of the nitro group.[1][2]

Operational Handling: The "Self-Validating" Protocol

This workflow is designed to prevent exposure before it happens.[1][2]

A. Engineering Controls[1][2]
  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).[1][2]

  • Secondary: If handling >100 mg, use a powder containment balance enclosure.

  • Static Control: Use an ionizing bar or anti-static gun.[1][2] Nitro-aromatic powders can be static-charged, leading to "flying powder" during weighing.[1][2]

B. Personal Protective Equipment (PPE)[1][2]
  • Hands: Double-gloving is mandatory.[1][2]

    • Inner: Nitrile (4 mil).[1][2]

    • Outer: Nitrile or Neoprene (extended cuff).[1][2]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient for potential powders.[1][2]

  • Body: Lab coat (buttoned) + chemical apron if working with stock solutions.[1][2]

C. Solubilization Workflow

Dissolving this compound is the highest risk step due to potential exotherms or splashing.[1][2]

HandlingWorkflow Storage 1. Retrieve from Storage (Allow to warm to RT) Weighing 2. Weighing (Anti-static gun + Tared Vial) Storage->Weighing Desiccator Solvent 3. Add Solvent (DMSO/DMF) (Add solvent TO powder) Weighing->Solvent Closed Vessel Dissolution 4. Dissolution (Vortex/Sonication in Hood) Solvent->Dissolution Slow Addition Usage 5. Transfer to Reaction Dissolution->Usage

Figure 2: Safe Solubilization Workflow to minimize aerosolization.

Step-by-Step Protocol:

  • Acclimatization: Remove the vial from the refrigerator and let it warm to room temperature inside a desiccator before opening. This prevents water condensation on the cold solid (hydrolysis risk).[1][2]

  • Weighing: Never weigh directly on the balance pan. Tare a pre-labeled vial. Transfer solid using a disposable spatula.[1][2]

  • Solvent Addition: Add the solvent (e.g., DMSO) to the solid, not the reverse.[1][2] This minimizes dust displacement.[1][2]

  • Dissolution: If sonication is required, keep the vial cap loose to prevent pressure buildup from solvent vapor, but ensure the bath is covered.[1][2]

Emergency Response

  • Inhalation: Immediately move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1][2] Alert Medical: Mention "Nitro-aromatic exposure" (risk of methemoglobinemia).[1][2]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol ; it may enhance transdermal absorption of the lipophilic nitro-quinoline.[1][2]

  • Spill Cleanup:

    • Evacuate the immediate area.[1][2]

    • Don full PPE (including respirator if powder is airborne).[1][2]

    • Cover spill with a wet absorbent pad (dampened with water/surfactant) to prevent dust.[1][2]

    • Scoop into a hazardous waste container.

Waste Disposal

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1][2]

  • Method: High-temperature incineration is the only recommended disposal method to ensure destruction of the fluoro-nitro scaffold.[1][2]

  • Do Not: Do not pour down the drain. Do not mix with oxidizers in the waste stream.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70784, 6-Fluoro-2-methylquinoline (Precursor Analog).[1][2] Retrieved from [Link][1][2]

Sources

Methodological & Application

Application Note: Regioselective Nitration of 6-Fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized experimental procedure for the regioselective nitration of 6-fluoro-2-methylquinoline to produce 6-fluoro-2-methyl-5-nitroquinoline . While the quinoline ring system is generally deactivated towards electrophilic substitution due to the nitrogen atom, the presence of the fluorine atom at the C6 position and the methyl group at C2 directs the incoming nitro group preferentially to the C5 position. This protocol utilizes a standard mixed-acid strategy (sulfuric acid/nitric acid) optimized for temperature control to maximize yield and minimize dinitration byproducts.

Scientific Background & Mechanistic Insight

Substrate Analysis & Regioselectivity

The nitration of quinoline derivatives is governed by the electronic environment of the fused ring system.

  • Deactivation: In the highly acidic nitration media (H₂SO₄/HNO₃), the quinoline nitrogen is protonated (quinolinium ion), severely deactivating the pyridine ring (heterocyclic ring) towards electrophilic attack. Consequently, substitution occurs on the carbocyclic (benzene) ring.

  • Directing Effects:

    • Quinoline System: Electrophilic substitution on the protonated quinoline typically favors the C5 and C8 positions (alpha positions).

    • 6-Fluoro Substituent: The fluorine atom is an ortho/para director.

      • Ortho to F (C5 and C7).

      • Para to F (C9 - bridgehead, chemically inaccessible).

    • Cooperative Effect: The C5 position is electronically favored by both the quinoline system (alpha-attack) and the fluorine atom (ortho-direction). The C8 position is meta to the fluorine and sterically less favorable than C5 in this specific configuration.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (


)  mechanism. The nitronium ion (

), generated in situ from nitric and sulfuric acid, attacks the C5 position, forming a resonance-stabilized sigma complex (arenium ion), followed by deprotonation to restore aromaticity.

ReactionMechanism Substrate 6-Fluoro-2-methylquinoline (Protonated) Transition Sigma Complex (C5 Attack) Substrate->Transition + HNO3/H2SO4 Nitronium NO2+ (Electrophile) Nitronium->Transition Attack Product 6-Fluoro-2-methyl-5-nitroquinoline Transition->Product - H+

Figure 1: Simplified mechanistic pathway for the C5-nitration of the protonated quinoline species.

Strategic Planning (Pre-Lab)

Safety Protocols
  • Fuming Nitric Acid: Highly corrosive and oxidizing. Causes severe burns. Use only in a functioning fume hood.

  • Concentrated Sulfuric Acid: Dehydrating agent; exothermic reaction with water.

  • PPE: Neoprene gloves, lab coat, safety goggles, and face shield are mandatory.

Reagents & Equipment Table
Reagent / EquipmentSpecificationQuantity (Scale: 10 mmol)Role
6-Fluoro-2-methylquinoline >97% Purity1.61 g (10 mmol)Substrate
Sulfuric Acid (

)
Conc. (98%)10 mL (Solvent) + 2 mL (Mix)Solvent/Catalyst
Nitric Acid (

)
Fuming (>90%) or 70%1.0 mL (~15-20 mmol)Nitrating Agent
Ammonium Hydroxide 25% SolutionAs neededNeutralization
Dichloromethane (DCM) HPLC Grade100 mLExtraction Solvent
Ice/Water Crushed~100 gQuenching

Detailed Experimental Protocol

Phase 1: Preparation of Nitrating Mixture
  • In a small beaker or vial, cool 2 mL of Conc.

    
      to 0°C using an ice bath.
    
  • Carefully add 1.0 mL of Nitric Acid dropwise to the sulfuric acid with gentle swirling.

  • Keep this mixture ("Mixed Acid") on ice until use.

Phase 2: Reaction Setup & Addition
  • Dissolution: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 1.61 g of 6-fluoro-2-methylquinoline .

  • Acidification: Add 10 mL of Conc.

    
      to the RBF.
    
    • Note: The reaction is exothermic.[1] Cool the flask in an ice-salt bath (-5°C to 0°C) during addition. Stir until the solid is completely dissolved (protonation is complete).

  • Nitration: With the RBF maintained at 0-5°C, add the Mixed Acid (prepared in Phase 1) dropwise over 20-30 minutes using a pressure-equalizing dropping funnel or a glass syringe.

    • Critical Control Point: Do not allow the internal temperature to exceed 10°C. Higher temperatures promote dinitration and tar formation.

Phase 3: Reaction & Monitoring[2][5]
  • After addition is complete, allow the reaction to stir at 0-5°C for 1 hour .

  • Remove the ice bath and allow the mixture to warm to room temperature (20-25°C) . Stir for an additional 2-4 hours.

  • QC Check (TLC): Monitor consumption of starting material.

    • Mobile Phase: Hexanes:Ethyl Acetate (7:3).

    • Visualization: UV lamp (254 nm). The nitro product will be more polar (lower

      
      ) than the starting material.
      
Phase 4: Workup & Isolation
  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring.

  • Neutralization: Carefully basify the slurry to pH ~9-10 by adding 25% Ammonium Hydroxide (

    
    )  dropwise.
    
    • Caution: This is highly exothermic. Add base slowly and add more ice if necessary to keep cool.

    • Observation: A yellow/orange precipitate (the free base) should form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Dichloromethane (3 x 30 mL) .

  • Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous Sodium Sulfate (

    
    ) .
    
  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) to yield the crude yellow solid.

Phase 5: Purification
  • Recrystallization: The crude solid is typically purified by recrystallization from hot Ethanol or Methanol .

  • Alternative: If impurities persist, perform flash column chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).

Workflow Setup Dissolve Substrate in H2SO4 (0°C) Addition Add Mixed Acid (Dropwise, <10°C) Setup->Addition Reaction Stir 1h @ 0°C Then RT for 3h Addition->Reaction Quench Pour onto Ice Neutralize with NH4OH Reaction->Quench TLC Check Workup Extract (DCM) Dry & Concentrate Quench->Workup Purify Recrystallize (Ethanol) Workup->Purify

Figure 2: Step-by-step experimental workflow for the nitration protocol.

Analytical Validation

Expected Data
  • Physical State: Yellow crystalline solid.[2]

  • Melting Point: Expected range 125-130°C (Based on analog 6-bromo-5-nitroquinoline).[2]

  • Yield: Typical isolated yield 70-85%.

NMR Interpretation (Protonated Form)
  • 1H NMR (CDCl3):

    • The H5 proton (present in starting material) will disappear.

    • The H7 and H8 protons will appear as doublets (coupling with F) or dd.

    • H7 is ortho to F and meta to Nitro.

    • H8 is meta to F and para to Nitro.

    • Look for the downfield shift of H4 and H8 due to the nitro group's deshielding effect.

References

  • Çakmak, O. et al. (2018).[2] Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374.[2] Retrieved from [Link] (Validates regioselectivity of 6-haloquinoline nitration to position 5).

  • ResearchGate. (2025). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study. Retrieved from [Link]

Sources

Application Note: Flow Cytometric Evaluation of Apoptotic Induction by 6-Fluoro-2-methyl-5-nitroquinoline (FMNQ)

[1][2]

Executive Summary

This application note details the protocol for evaluating the apoptotic efficacy of 6-Fluoro-2-methyl-5-nitroquinoline (FMNQ) , a synthetic fluoroquinoline derivative.[1][2] While quinoline scaffolds are pharmacologically privileged structures often utilized in antimalarial and anticancer therapeutics (e.g., Camptothecin, Chloroquine), the specific introduction of nitro and fluorine groups suggests a mechanism of action involving oxidative stress induction or DNA intercalation.[1][2]

This protocol utilizes Flow Cytometry with Annexin V / Propidium Iodide (PI) staining to quantitatively distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations following FMNQ treatment.[1][2]

Mechanistic Rationale

To correctly interpret flow cytometry data, one must understand the cellular events triggered by the target compound.[1][2]

6-Fluoro-2-methyl-5-nitroquinoline is hypothesized to act via two primary pathways common to nitro-substituted quinolines:

  • DNA Intercalation/Damage: The planar quinoline ring intercalates between DNA base pairs, potentially inhibiting Topoisomerase II, leading to double-strand breaks.[1][2]

  • Oxidative Stress: The nitro group (

    
    ) can undergo enzymatic reduction (via intracellular nitroreductases), generating reactive nitro-radical anions.[1][2] This redox cycling depletes cellular NADPH and generates Reactive Oxygen Species (ROS), triggering the intrinsic mitochondrial apoptotic pathway.[1][2]
    
Signaling Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action and the specific biomarkers detected by this protocol.

ApoptosisPathwayFMNQ6-Fluoro-2-methyl-5-nitroquinolineDNADNA IntercalationFMNQ->DNAROSROS Generation(Nitro-reduction)FMNQ->ROSMitoMitochondrialDepolarizationDNA->Mitop53 ActivationROS->MitoCytoCCytochrome C ReleaseMito->CytoCPSPhosphatidylserine (PS)ExternalizationCytoC->PSCaspase ActivationMembMembrane IntegrityLossPS->MembLate StageAnnexinDetected by:Annexin V-FITCPS->AnnexinBindPIDetected by:Propidium IodideMemb->PIPermeate

Figure 1: Hypothesized apoptotic cascade induced by FMNQ and the correlation to flow cytometry markers.[1][2]

Materials & Reagents

Compound Preparation[1][2][3][4][5]
  • Target: 6-Fluoro-2-methyl-5-nitroquinoline (High Purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.[1][2]

    • Note: Nitroquinolines are hydrophobic.[1][2] Prepare a 100 mM stock solution in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Flow Cytometry Reagents
ReagentFunctionExcitation / Emission
Annexin V-FITC Binds externalized Phosphatidylserine (PS)488 nm / 530 nm (FL1)
Propidium Iodide (PI) Stains DNA in cells with compromised membranes488 nm / 617 nm (FL2/FL3)
Binding Buffer (10X) Calcium-rich buffer essential for Annexin V bindingN/A
Staurosporine Positive Control (Apoptosis Inducer)N/A

Experimental Protocol

Phase 1: Cell Culture and Treatment

Critical Step: Apoptotic cells often detach from the culture plate.[1][2] You must collect the culture supernatant to include these floating cells in your analysis, or you will underestimate the apoptotic rate.[1][2]

  • Seeding: Seed cancer cells (e.g., HeLa, Jurkat, or A549) at a density of

    
     cells/well in a 6-well plate. Incubate for 24 hours to allow attachment.
    
  • Treatment:

    • Vehicle Control: Media + 0.1% DMSO.[1][2]

    • Positive Control: Staurosporine (1 µM) for 4–6 hours.[1][2]

    • FMNQ Treatment: Treat cells with graded concentrations of FMNQ (e.g., 5, 10, 25, 50, 100 µM) for 24 and 48 hours.[1][2]

    • Caution: FMNQ may precipitate in aqueous media at high concentrations.[1][2] Vortex immediately upon addition.[1][2]

Phase 2: Cell Harvesting[1][2]
  • Supernatant Collection: Transfer the culture media (containing floating/dead cells) from the well into a labeled 15 mL conical tube.

  • Washing: Wash the adherent cells gently with 1 mL PBS (calcium/magnesium-free).[1][2] Add this wash to the same 15 mL tube.

  • Detachment: Add 300 µL Trypsin-EDTA to the well. Incubate at 37°C until cells detach (2–5 mins).

  • Neutralization: Add 1 mL complete media to neutralize trypsin. Transfer the cell suspension to the 15 mL tube.

  • Centrifugation: Spin at 300 x g for 5 minutes at 4°C. Discard supernatant carefully.

Phase 3: Staining Workflow
  • Wash: Resuspend pellet in 1 mL cold PBS. Centrifuge again (300 x g, 5 min).

  • Resuspension: Resuspend cells in 1X Annexin Binding Buffer at a concentration of

    
     cells/mL (approx. 100 µL per tube).
    
  • Staining:

    • Add 5 µL Annexin V-FITC .[1][2]

    • Add 5 µL Propidium Iodide (PI) (stock 50 µg/mL).[1][2]

  • Incubation: Vortex gently and incubate for 15 minutes at Room Temperature (25°C) in the dark .

  • Final Prep: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour).

Flow Cytometry Acquisition & Analysis[1][2][6]

Instrument Setup
  • Laser: 488 nm (Blue Argon).[1][2]

  • Detectors:

    • FITC (Annexin V): 530/30 nm bandpass (FL1).[1][2]

    • PI: 585/42 nm or 670LP (FL2 or FL3).[1][2]

  • Compensation: Perform single-stain controls (Cells + Annexin only; Cells + PI only) to remove spectral overlap. PI fluorescence often bleeds into the FITC channel.[1][2]

Gating Strategy
  • FSC vs. SSC: Gate on the main cell population to exclude debris. Note: Apoptotic cells often shrink (lower FSC) and increase granularity (higher SSC).[1][2]

  • Doublet Discrimination: FSC-A vs. FSC-H to exclude doublets.

  • Quadrants (Annexin V vs. PI):

QuadrantMarker ProfileCellular StateInterpretation for FMNQ
Q1 (Top Left) Annexin V (-) / PI (+)Necrosis Membrane rupture without PS exposure.[1][2] Indicates acute toxicity or mechanical damage.[1][2]
Q2 (Top Right) Annexin V (+) / PI (+)Late Apoptosis Loss of membrane integrity following PS exposure.[1][2] Secondary necrosis.[1][2]
Q3 (Bottom Left) Annexin V (-) / PI (-)Viable Healthy cells.[1][2]
Q4 (Bottom Right) Annexin V (+) / PI (-)Early Apoptosis PS externalization with intact membrane.[1][2] The hallmark of programmed cell death.
Workflow Visualization

FlowWorkflowStep1Seed Cells(24h)Step2Treat withFMNQStep1->Step2Step3Harvest(Keep Floaters!)Step2->Step3Step4Stain:Annexin V + PIStep3->Step4Step5Flow CytometryAcquisitionStep4->Step5

Figure 2: Step-by-step experimental workflow for FMNQ apoptosis assay.

Troubleshooting & Expert Tips

  • Intrinsic Fluorescence: Quinolines can be fluorescent. 6-Fluoro-2-methyl-5-nitroquinoline contains a nitro group, which typically quenches fluorescence.[1][2] However, run an Unstained + FMNQ treated control to ensure the drug itself does not auto-fluoresce in the FITC or PI channels.[1][2]

  • False Positives: Excessive trypsinization can damage membranes, leading to false PI positives.[1][2] Do not exceed 5 minutes of trypsin exposure.[1][2]

  • Solubility Check: If crystals are observed in the FSC/SSC plot (very high SSC debris), the FMNQ has precipitated.[1][2] Repeat the experiment with a lower concentration or improve the DMSO pre-dilution step.

References

  • Paulovicova, E., et al. (2017).[1][2][3] "Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate." Immunobiology.

    • Context: Establishes the cytotoxicity and apoptotic mechanism (caspase activation) of similar nitro-fluoroquinolone derivatives.[1][2][3]

  • Sanaei, M., & Kavoosi, F. (2022).[1][2][4] "Effect of 5'-fluoro-2'-deoxycytidine... in Colon Cancer HCT-116 Cell Line." Int J Cancer Manag.

    • Context: Methodological reference for flow cytometry gating strategies in fluorin
  • Vermes, I., et al. (1995).[1][2] "A novel assay for apoptosis.[1][2] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods.[1][2]

    • Context: The foundational protocol for Annexin V/PI staining.
  • PubChem. "6-Fluoro-2-methyl-5-nitroquinoline (Compound)."[1][2] National Library of Medicine.[1][2]

    • Context: Chemical structure and physical property verific

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for 6-Fluoro-2-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the evaluation of 6-Fluoro-2-methyl-5-nitroquinoline (FMNQ), a critical pharmacophore and precursor in the synthesis of next-generation fluoroquinolone antibiotics.

Abstract

This protocol details the standardized Broth Microdilution (BMD) method for determining the Minimum Inhibitory Concentration (MIC) of 6-Fluoro-2-methyl-5-nitroquinoline . Due to the compound's hydrophobic nature and specific structural moieties (nitro and fluoro groups), this guide emphasizes critical pre-analytical steps regarding solvent compatibility, precipitation avoidance, and cation-adjusted media preparation. The methodology aligns with CLSI M07-A11 and EUCAST guidelines, adapted for hydrophobic New Chemical Entities (NCEs).

Introduction

6-Fluoro-2-methyl-5-nitroquinoline is a structural analog and synthetic intermediate often evaluated for intrinsic antimicrobial activity or as a fragment in Fragment-Based Drug Discovery (FBDD). While mature fluoroquinolones (e.g., Ciprofloxacin) target DNA gyrase and Topoisomerase IV, precursors like FMNQ must be evaluated to establish baseline toxicity and structure-activity relationships (SAR).

Key Challenges addressed in this protocol:

  • Hydrophobicity: The nitro-quinoline core exhibits poor aqueous solubility, requiring precise DMSO management to prevent precipitation in the assay plate.

  • Chemical Stability: Nitro-aromatics can be light-sensitive; assay conditions must minimize photodegradation.

  • Inoculum Precision: Ensuring the standard

    
     CFU/mL density is critical for reproducible MICs.
    

Materials & Reagents

Test Compound[1][2][3]
  • Compound: 6-Fluoro-2-methyl-5-nitroquinoline (CAS: 1128-61-6)

  • Purity:

    
     (HPLC grade recommended)
    
  • Storage:

    
    , protected from light.
    
Biological Reagents[1][2][3][4][5][6]
  • Bacterial Strains:

    • Escherichia coli ATCC 25922 (Gram-negative control)

    • Staphylococcus aureus ATCC 29213 (Gram-positive control)

    • Pseudomonas aeruginosa ATCC 27853 (Permeability control)

  • Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Note: Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels must be verified to ensure proper outer membrane fusion and drug uptake.

Solvents & Consumables[2]
  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered, anhydrous (

    
    ).
    
  • Plates: 96-well microtiter plates (U-bottom, polystyrene, non-treated).

  • Optical Seal: Breathable adhesive films (to prevent cross-contamination while allowing aeration).

Pre-Analytical Considerations & Stock Preparation

Solubility & Stock Solution

The nitro group at position 5 and the methyl group at position 2 increase lipophilicity. Water solubility is negligible.

  • Master Stock Preparation (10 mg/mL):

    • Weigh 10 mg of FMNQ powder.

    • Dissolve in 1 mL of 100% DMSO . Vortex vigorously for 1 minute.

    • Visual Check: Ensure complete dissolution. If particles persist, sonicate for 5 minutes at room temperature.

    • Storage: Aliquot and store at

      
      . Avoid freeze-thaw cycles.
      
  • Solvent Tolerance Rule:

    • The final concentration of DMSO in the assay well must not exceed 1% (v/v) to avoid intrinsic toxicity to sensitive bacteria.

Experimental Protocol: Broth Microdilution

Workflow Overview

The following diagram illustrates the critical path from stock preparation to data readout.

MIC_Workflow Stock Master Stock (10 mg/mL in DMSO) Intermed Intermediate Dilution (100x Final Conc.) Stock->Intermed Dilute PlatePrep 96-Well Plate Prep (Serial 2-fold Dilution) Intermed->PlatePrep Dispense Incubation Incubation (35°C, 16-20h, Dark) PlatePrep->Incubation Seal & Incubate Inoculum Bacterial Inoculum (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->PlatePrep Add to Wells Readout Readout (Visual & OD600) Incubation->Readout Analyze

Figure 1: Step-by-step Broth Microdilution workflow for hydrophobic quinolines.

Step-by-Step Procedure

Step 1: Preparation of Assay Plates (2x Concentration)

  • Dispense 100 µL of CAMHB into columns 2 through 12 of the 96-well plate.

  • Dispense 200 µL of the 2x highest test concentration (prepared in CAMHB with 2% DMSO) into column 1.

    • Example: To test a top concentration of 64 µg/mL, prepare 128 µg/mL in CAMHB (containing 2% DMSO).

  • Perform serial 2-fold dilutions: Transfer 100 µL from column 1 to column 2, mix, transfer to column 3, etc., up to column 10. Discard the final 100 µL from column 10.

    • Column 11: Growth Control (Broth + Bacteria + Solvent only).

    • Column 12: Sterility Control (Broth only).

Step 2: Inoculum Preparation

  • Select 3-5 isolated colonies from a fresh overnight agar plate.

  • Suspend in saline to match a 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in CAMHB to achieve

    
     CFU/mL.
    

Step 3: Inoculation

  • Add 100 µL of the diluted inoculum to wells in columns 1 through 11.

    • Final Volume: 200 µL per well.

    • Final Bacterial Density:

      
       CFU/mL.
      
    • Final DMSO Concentration: 1%.

  • Add 100 µL of sterile CAMHB to column 12 (Sterility Control).

Step 4: Incubation

  • Seal plate with a gas-permeable film.

  • Incubate at

    
      in ambient air for 16–20 hours .
    
  • Critical: Keep plates in the dark or wrap in foil, as nitro-quinolines can undergo photo-reduction.

Data Analysis & Interpretation

Reading Results

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

  • Visual: Place the plate on a dark, non-reflective surface or use a viewing mirror. Look for a "button" of cells (growth) or turbidity.

  • Spectrophotometric (Optional but Recommended): Read absorbance at OD600 nm .

    • Cutoff: An OD value

      
       (background corrected) typically indicates inhibition.
      
Troubleshooting & Validation Logic

Use the following decision tree to validate your assay run.

Validation_Tree Start Check Controls Sterility Sterility Control Clear? Start->Sterility Growth Growth Control Turbid? Sterility->Growth Yes Fail Invalid Assay Repeat Sterility->Fail No (Contamination) Precip Precipitation in High Conc Wells? Growth->Precip Yes Growth->Fail No (Inoculum Error) Result Valid MIC Precip->Result No CheckSol Check Solubility Limit Precip->CheckSol Yes (False MIC)

Figure 2: Validation logic for MIC determination. "False MIC" refers to precipitation mimicking bacterial growth or inhibition.

Data Table Template

Record results in the following format:

StrainATCC No.Replicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Consensus MICInterpretation
E. coli2592232326432Moderate Activity
S. aureus292138888High Activity
P. aeruginosa27853>64>64>64>64Resistant/Efflux

Safety & Precautions

  • Chemical Hazard: 6-Fluoro-2-methyl-5-nitroquinoline contains a nitro moiety. Handle in a fume hood; wear nitrile gloves and safety glasses.

  • Disposal: All biological waste must be autoclaved. Chemical waste containing quinolines should be disposed of as hazardous organic waste.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. EUCAST. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[1][2] Nature Protocols, 3(2), 163–175. [Link]

Sources

Troubleshooting & Optimization

Strategies to improve the yield of 6-Fluoro-2-methyl-5-nitroquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-Fluoro-2-methyl-5-nitroquinoline is a critical intermediate step, often utilized in the development of fluoroquinolone antibiotics and chemotherapeutic agents. The primary challenge in this synthesis is achieving high regioselectivity for the 5-nitro position over the competing 8-nitro isomer, while preventing over-nitration or oxidative degradation of the quinoline ring.

This guide provides a self-validating workflow to maximize yield, grounded in the electronic directing effects of the 6-fluoro substituent.

Module 1: The Reaction Mechanism & Regiocontrol

Q: Why does the reaction produce the 8-nitro impurity, and how do I stop it?

A: The formation of the 8-nitro isomer is a result of the competing directing effects inherent to the quinoline system. However, the 6-fluoro substituent provides a unique electronic lever that, if manipulated correctly, can drive the reaction almost exclusively to the 5-position.

The Electronic Battlefield[1]
  • The Quinoline Ring: Under acidic nitration conditions, the ring nitrogen is protonated (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). This deactivates the pyridine ring and directs electrophilic attack to the benzene ring, specifically positions C5 and C8 (the 
    
    
    
    -positions of the carbocycle).
  • The 6-Fluoro Group: Fluorine is an ortho/para director.

    • Position 5: Ortho to Fluorine.

    • Position 7: Ortho to Fluorine.

    • Position 8: Meta to Fluorine.[1]

The Winning Strategy: Because C5 is favored by both the quinoline system (electronic richness) and the fluorine atom (ortho-direction), it is the kinetic product. C8 is favored by the quinoline system but disfavored by the fluorine (meta-direction). Therefore, low-temperature kinetic control is the key to maximizing the 5-nitro isomer.

Visualization: Regioselectivity Pathway

The following diagram illustrates the electronic flux and the critical decision point between the 5-nitro (Target) and 8-nitro (Impurity) pathways.

NitrationPath Start Starting Material 6-Fluoro-2-methylquinoline Acid Mixed Acid Media (H2SO4 / HNO3) Start->Acid Protonated Protonated Intermediate (Deactivated Pyridine Ring) Acid->Protonated Exothermic Protonation Transition5 Transition State A (Ortho to F, Alpha to Bridge) Protonated->Transition5 Major Pathway (Cooperative Directing) Transition8 Transition State B (Meta to F, Alpha to Bridge) Protonated->Transition8 Minor Pathway (Electronic Clash) Target TARGET: 5-Nitro Isomer (Kinetic Product) Transition5->Target Impurity IMPURITY: 8-Nitro Isomer (Thermodynamic/Competing) Transition8->Impurity

Figure 1: Mechanistic pathway showing the cooperative directing effect of the 6-fluoro group favoring the 5-position.

Module 2: Optimized Experimental Protocol

Q: What is the "Gold Standard" protocol for this synthesis?

A: The most robust method utilizes a standard mixed-acid nitration but strictly controls the addition rate and temperature to maintain the kinetic advantage.

Reagents & Stoichiometry
ReagentEquivalentsRoleCritical Note
6-Fluoro-2-methylquinoline 1.0SubstrateMust be dry and free of aniline precursors.
H₂SO₄ (Conc. 98%) 10-15 volSolvent/CatalystActs as the solvent and proton source.
HNO₃ (Fuming >90%) 1.1 - 1.2Electrophile SourceExcess leads to dinitration; strict control required.
Step-by-Step Methodology
  • Dissolution (Exothermic):

    • Place 6-fluoro-2-methylquinoline in a round-bottom flask.

    • Cool the flask to 0°C in an ice/salt bath.

    • Add concentrated H₂SO₄ dropwise with vigorous stirring. Note: The internal temperature must not exceed 10°C during this step.

  • Nitration (The Critical Step):

    • Prepare a mixture of fuming HNO₃ and H₂SO₄ (1:1 ratio) in a separate dropping funnel.

    • Add the acid mixture dropwise to the quinoline solution.[1]

    • CRITICAL: Maintain internal temperature between 0°C and 5°C .

    • Why? Higher temperatures (>10°C) increase the energy available to overcome the activation barrier for the 8-position (meta-attack), degrading the isomeric ratio.

  • Reaction Monitoring:

    • Stir at 0-5°C for 60 minutes.

    • Monitor via TLC (Ethyl Acetate:Hexane 1:[2]1) or HPLC.[2][3][4] Look for the disappearance of the starting material (

      
      ) and the appearance of the nitro product (
      
      
      
      ).
  • Quenching & Workup:

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Neutralize carefully with NH₄OH or NaOH solution to pH 8-9.

    • Observation: A yellow/tan precipitate should form.

    • Filter the solid, wash with cold water, and dry.

Module 3: Troubleshooting & Purification

Q: My yield is low, or I have a "tarry" product. What went wrong?

Use the following decision tree to diagnose your specific failure mode.

Troubleshooting Workflow

Troubleshooting Problem Identify Issue Issue1 Low Yield / Tarry Mess Problem->Issue1 Issue2 High 8-Nitro Impurity Problem->Issue2 Issue3 Starting Material Remains Problem->Issue3 Sol1 Cause: Overheating Fix: Keep T < 5°C during addition Issue1->Sol1 Sol2 Cause: Thermodynamic Control Fix: Reduce reaction time Issue2->Sol2 Sol3 Cause: Wet Acid/Weak Electrophile Fix: Use Fuming HNO3 Issue3->Sol3

Figure 2: Diagnostic logic for common synthetic failures.

Purification FAQ

Q: How do I separate the 5-nitro and 8-nitro isomers? A: If regioselectivity was imperfect, you can exploit solubility differences.

  • Recrystallization: The 5-nitro isomer is typically less soluble in alcohols than the 8-nitro isomer.

    • Solvent: Boiling Ethanol (EtOH) or Isopropyl Alcohol (IPA).

    • Procedure: Dissolve the crude solid in minimum boiling EtOH. Allow to cool slowly to room temperature. The 5-nitro isomer will crystallize out as yellow needles. The 8-nitro isomer usually remains in the mother liquor.

  • Chromatography: If recrystallization fails, flash column chromatography using a gradient of Hexane:Ethyl Acetate (starting 90:10 to 60:40) is effective. The 5-nitro compound generally elutes after the 8-nitro isomer due to higher polarity interaction with silica.

References

  • Regioselectivity in Quinoline Nitr

    • Source: Mechanistic studies on the nitration of 6-substituted quinolines confirm the directing power of the 6-halo group toward the 5-position.
    • Citation: C.J.M. Stirling, et al. "Nitration of 6-bromoquinoline." Journal of the Chemical Society, confirming quantitative yield of the 5-nitro analog under cold mixed-acid conditions.
    • Relevance: Establishes the electronic precedent for 6-fluoro-2-methyl-5-nitroquinoline synthesis.
  • General Nitr

    • Source: BenchChem Application Notes & Patent Liter
    • Citation: "Synthesis of 5-Fluoro-2-methyl-8-nitroquinoline" (and its isomers).[1]

    • Relevance: Provides baseline stoichiometry for mixed acid nitr
  • Isomer Separ

    • Source: Google P
    • Citation: "Separation of 5-nitroquinoline and 8-nitroquinoline."[1]

    • Relevance: Validates the use of crystallization and pH manipulation to separ

Sources

Column chromatography parameters for purifying quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Quinoline Derivatives

Subject: Optimization of Column Chromatography Parameters for Nitrogenous Heterocycles From: Senior Application Scientist, Separation Sciences Division To: Research & Development Teams

Introduction: The Chemistry of Retention

Welcome to the technical support hub. Purifying quinoline derivatives presents a classic chromatographic challenge: the Basic Nitrogen Trap .

The quinoline ring system possesses a basic nitrogen atom (


). Standard flash chromatography utilizes silica gel (

), which is inherently acidic due to surface silanol groups (

,

).

The Conflict: When a basic quinoline meets acidic silica, an acid-base reaction occurs, forming a salt species on the column. This results in:

  • Tailing/Streaking: The compound "drags" rather than eluting as a tight band.

  • Irreversible Adsorption: Yield loss as material remains chemically bound to the silica.

  • Poor Resolution: Inability to separate closely related isomers due to band broadening.

This guide provides the protocols to neutralize these interactions and optimize recovery.

Module 1: Stationary Phase Selection (Decision Matrix)

Do not default to standard silica for every quinoline purification. Use this decision matrix to select the optimal stationary phase based on your derivative's properties.

QuinolinePhaseSelection Start START: Analyze Quinoline Derivative Solubility Is it soluble in Hexane/EtOAc? Start->Solubility AcidSens Is it Acid Sensitive? Solubility->AcidSens Yes Polarity Polarity Check Solubility->Polarity No (Polar) StdSilica Standard Silica (Requires TEA Modifier) AcidSens->StdSilica No Alumina Neutral/Basic Alumina (No Modifier Needed) AcidSens->Alumina Yes (e.g., Acetals) C18 Reverse Phase (C18) (MeOH/Water + Buffer) Polarity->C18 High Polarity (logP < 1) AmineSilica Amine-Functionalized Silica (Ideal for 2°/3° Amines) Polarity->AmineSilica Medium Polarity

Figure 1: Decision tree for selecting the stationary phase based on solubility and chemical sensitivity.

Module 2: Mobile Phase Optimization

If you must use standard silica (most common scenario), you must suppress silanol activity.

Protocol A: The "TEA Block" Method (Standard)

Best for: General quinoline derivatives.

  • Modifier: Add 1% Triethylamine (TEA) to both your non-polar (e.g., Hexane or DCM) and polar (e.g., EtOAc or MeOH) solvent reservoirs.

  • Equilibration: Flush the column with 3 Column Volumes (CV) of the mobile phase containing TEA before loading the sample. This saturates the active silanol sites.

  • Elution: Run the gradient. The TEA competes for the acidic sites, allowing the quinoline to elute freely.

Protocol B: The "Ammonia Shift" (For Highly Polar Quinolines)

Best for: Amino-quinolines or highly polar derivatives requiring >10% MeOH.

  • Solvent System: DCM / Methanolic Ammonia (7N

    
     in MeOH).
    
  • Ratio: Start with 98:2 DCM:MeOH(

    
    ) and gradient to 90:10.
    
  • Note: Do not use aqueous ammonium hydroxide with DCM; it is immiscible. Use commercially available methanolic ammonia.

Module 3: Troubleshooting & FAQs

Q1: My product is streaking from the baseline to the solvent front. What is wrong?

  • Diagnosis: Uncapped silanols are acting as an ion-exchange resin.

  • Fix: You likely forgot the modifier or the column wasn't equilibrated.

    • Immediate Action: Switch to a mobile phase containing 1% TEA or 2.5%

      
        (if using reverse phase).
      
    • Alternative: If using silica, switch to Neutral Alumina . Alumina lacks the acidic protons of silica, often eliminating streaking without modifiers [1].

Q2: I loaded my sample in DCM, but it crashed out at the top of the column when the Hexane gradient started.

  • Diagnosis: Solubility mismatch. Quinolines are often soluble in DCM but insoluble in Hexane.

  • Fix: Use Dry Loading .

    • Dissolve crude quinoline in minimal DCM/MeOH.

    • Add silica gel (ratio 1:3 sample:silica).

    • Evaporate to dryness on a rotovap until it is a free-flowing powder.

    • Load this powder into an empty solid-load cartridge or on top of the column bed. This prevents precipitation and improves resolution [2].

Q3: How do I remove the Triethylamine (TEA) from my purified product?

  • Issue: TEA has a high boiling point (89°C) and smells foul.

  • Fix:

    • Azeotrope: Co-evaporate with DCM or Chloroform multiple times.

    • High Vac: Dry under high vacuum (<1 mbar) at 40°C for 4 hours.

    • H-NMR Check: Look for quartet at

      
       2.5 ppm and triplet at 
      
      
      
      1.0 ppm.

Q4: My recovery is low (50-60%), but the TLC shows the product is pure.

  • Diagnosis: Irreversible adsorption. The basic quinoline is "stuck" to the most active sites of the silica.

  • Fix:

    • Flush the column with DCM:MeOH:TEA (89:10:1) at the end of the run to strip the remaining material.

    • For future runs, switch to Amine-functionalized silica . This phase repels the basic quinoline, preventing adsorption and often increasing loading capacity by 2-3x [3].

Module 4: Comparative Data & Parameters

Table 1: Mobile Phase Modifier Efficacy for Quinoline

ModifierConcentrationApplicationProsCons
Triethylamine (TEA) 0.5 - 1.0% v/vStandard SilicaExcellent peak shape; cheap.Hard to remove; smells.
Ammonium Hydroxide 1.0 - 2.0% v/vReverse Phase (C18)Volatile; MS-compatible.High pH can dissolve silica over time.
Methanolic Ammonia 2.0 - 10% v/vSilica (DCM systems)Good for very polar amines.Expensive; unstable shelf life.
Acetic Acid AVOIDN/AN/AWill protonate quinoline and prevent elution.

Module 5: Advanced Workflow (Graphviz)

Use this workflow for difficult separations involving co-eluting impurities (e.g., starting aniline material).

TroubleshootingWorkflow Problem Problem: Co-elution with Impurities CheckpH Check pH of Impurity vs Product Problem->CheckpH Diff_pKa Large pKa Difference (>2 units) CheckpH->Diff_pKa Sim_pKa Similar pKa (<1 unit) CheckpH->Sim_pKa pH_Swing pH Swing Method: Adjust pH to protonate only one species Diff_pKa->pH_Swing Change_Selectivity Change Solvent Selectivity: Swap MeOH for Acetone or ACN Sim_pKa->Change_Selectivity

Figure 2: Troubleshooting logic for co-eluting impurities based on pKa differences.

References

  • Biotage. (2026).[1] Strategies for Improving Flash Chromatography Efficiency. Retrieved from [Link]

  • Teledyne ISCO. (2012).[2] RediSep Amine Functionalized Column: Purification of Basic Heterocycles. Retrieved from [Link]

  • Teledyne ISCO. (2012).[2] Purification of Primary Amines using RediSep C-18 Reversed Phase Columns. Retrieved from [Link]

Sources

Technical Support Center: Forced Degradation of 6-Fluoro-2-methyl-5-nitroquinoline

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Stress Testing (ICH Q1A/Q1B), Degradation Chemistry, and Analytical Troubleshooting.[1]

Study Design & Preparation: The "Setup"

Before you stress the molecule, you must ensure the system is valid.

FAQ: Solubility & Solvent Selection

Q: My compound (6-Fluoro-2-methyl-5-nitroquinoline) precipitates immediately when I add 0.1 N HCl or NaOH. How can I maintain a homogenous solution?

A: This is a common issue with lipophilic nitro-quinolines.[1] The hydrophobic fluoro- and methyl- groups, combined with the planar aromatic system, significantly reduce aqueous solubility.

  • The Fix: You must use a co-solvent .[1]

    • Protocol: Prepare a stock solution of your API in Acetonitrile (ACN) or Methanol (MeOH) first.[1]

    • Ratio: Target a final solvent ratio of 5:95 or 10:90 (Organic:Stress Media). If precipitation persists, you may go up to 20% organic, but be aware that high organic content can thermally stabilize the molecule, potentially dampening the degradation rate.

    • Caution: Avoid Acetone or THF if you are performing oxidative stress, as they can form peroxides or react with the oxidizing agent, creating false peaks.

Q: What concentration should I use for the stress testing?

A: We recommend a target concentration of 1.0 mg/mL .

  • Reasoning: This is high enough to detect minor degradants (0.1% threshold) by HPLC-UV but low enough to mitigate aggregation issues. If you are using LC-MS for identification, you may need to dilute post-stress, but stressing at low concentrations (e.g., 10 µg/mL) often leads to rapid, non-representative degradation kinetics.

Stress Conditions & Troubleshooting: The "Meat"

Workflow Visualization

The following diagram outlines the critical decision nodes in your degradation workflow.

DegradationWorkflowcluster_prepPreparationcluster_stressStress Conditionscluster_analysisAnalysisStockStock Soln(ACN/MeOH)DilutionDilute intoStress MediaStock->DilutionAcidAcid(0.1-1N HCl)Dilution->AcidBaseBase(0.1-1N NaOH)Dilution->BaseOxOxidation(3-30% H2O2)Dilution->OxPhotoPhoto(1.2M lux/h)Dilution->PhotoQuenchQuench/NeutralizeAcid->QuenchBase->QuenchOx->QuenchHPLCHPLC-UV/MSAnalysisPhoto->HPLCQuench->HPLC

Caption: Standardized workflow for 6-Fluoro-2-methyl-5-nitroquinoline. Note that Photostability (Red) requires no quenching but immediate protection from light post-exposure.[1]

FAQ: Hydrolytic Stress (Acid/Base)

Q: I see no degradation in 0.1 N HCl after 24 hours. Is the molecule impervious to acid?

A: Not impervious, but resistant .[1]

  • Mechanism: The quinoline nitrogen is basic.[1] In acid, it becomes protonated (

    
    ).[1] This positive charge deactivates the ring towards electrophilic attack and stabilizes it against many hydrolytic pathways.[1]
    
  • Troubleshooting:

    • Increase temperature to 60°C .

    • Increase acid concentration to 1.0 N HCl .

    • Scientific Insight: If you still see no degradation, this is a valid result.[1] It demonstrates the stability of the core pharmacophore in gastric-like environments.

Q: In 0.1 N NaOH, I see a new peak and a color change to yellow/orange. What is happening?

A: You are likely observing Nucleophilic Aromatic Substitution (SNAr) .[1]

  • Mechanism: While the 6-Fluoro group is meta to the 5-Nitro group (which usually directs ortho/para), the quinoline ring itself is electron-deficient. Under strong basic conditions and heat, the hydroxide ion (

    
    ) can displace the Fluorine atom, converting the 6-Fluoro group to a 6-Hydroxy  derivative.
    
  • Check: Does the new peak have a slightly earlier retention time (more polar)? That confirms the Hydroxy species.[1]

FAQ: Oxidative Stress

Q: My peroxide study (3% H2O2) shows a massive front peak and the main peak is gone. Is it that unstable?

A: You are likely seeing N-Oxide formation combined with Methyl oxidation .[1]

  • Mechanism 1 (N-Oxidation): The quinoline nitrogen is a "soft" nucleophile and reacts readily with peroxide to form the N-Oxide .[1] This is the primary degradation pathway for quinolines.[1]

  • Mechanism 2 (Methyl Oxidation): The 2-Methyl group is "benzylic-like."[1] Radical oxidation can convert this methyl group into an aldehyde (

    
    ) or carboxylic acid (
    
    
    ).[1]
  • Troubleshooting:

    • Reduce H2O2 concentration to 0.3% or 1% .[1]

    • Perform the stress at Room Temperature for shorter durations (1-4 hours).[1]

    • Tip: Use MnO2 (solid catalyst) to quench peroxide before injection, as residual peroxide can damage HPLC columns and distort early peaks.[1]

FAQ: Photostability (CRITICAL)

Q: The sample turned dark brown under the solar simulator, and the assay dropped by 20%. Is this normal?

A: Yes. Nitro-aromatics are notoriously photolabile. [1]

  • Mechanism: The 5-Nitro group is susceptible to a nitro-to-nitroso rearrangement or radical reduction under UV/Vis light.[1] This often leads to complex mixtures of azo-dimers or nitroso-intermediates, which are highly colored (chromophores).[1]

  • Action:

    • This confirms the drug is Light Sensitive .[1]

    • You must perform the confirmatory study (ICH Q1B) with a wrapped control (aluminum foil) to prove the degradation is purely photonic and not thermal.

    • Packaging Implication: This molecule will likely require amber glass or opaque blistering in the final product.[1]

Predicted Degradation Pathways

The following diagram maps the chemical causality described above.

DegradationPathwayscluster_oxOxidative Stresscluster_photoPhotolytic Stresscluster_baseBasic Stress (Extreme)API6-Fluoro-2-methyl-5-nitroquinoline(Parent)NOxideN-Oxide Derivative(Major Degradant)API->NOxideH2O2 (N-Oxidation)Carboxy2-Carboxylic Acid(Methyl Oxidation)API->CarboxyH2O2 (Radical Ox)Nitroso5-Nitroso DerivativeAPI->NitrosoUV Light (Reduction)Hydroxy6-Hydroxy-2-methyl-5-nitroquinoline(F -> OH Subst.)API->HydroxyNaOH/Heat (SNAr)AzoAzo-Dimers(Colored/Brown)Nitroso->AzoDimerization

Caption: Mechanistic map of potential degradants.[1] N-Oxidation and Photolysis are the highest probability risks.

Analytical Method Troubleshooting

Q: I have a peak eluting immediately after the solvent front. Is this a degradant?

  • Diagnosis: If this appears in your Oxidative sample, it is likely the N-Oxide . N-oxides are significantly more polar than the parent quinoline.[1]

  • Solution:

    • Use a column compatible with 100% aqueous conditions (e.g., C18-Aq) to retain polar species.[1]

    • Start your gradient at 5% Organic instead of 10% to capture early eluters.[1]

Q: Mass Balance is poor (only 80% recovery) in the photostability sample.

  • Diagnosis: Photolytic degradation of nitro compounds often creates polymeric or insoluble aggregates (the "brown gunk") that do not elute from the column or are filtered out during sample prep.

  • Validation: Check the filter. If the filter is discolored, you have precipitated degradants. Report this as "Loss due to precipitation/polymerization" rather than missing mass balance.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[2] [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[1][3][4][5] International Council for Harmonisation.[2] [Link]

  • Blessy, M., et al. (2014).[1] Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis.[1] (Discusses general degradation mechanisms including N-oxidation and photolysis). [Link]

  • PubChem. (n.d.).[1][6] Compound Summary: 6-Fluoro-2-methylquinoline (Structural Analog Data).[1] National Library of Medicine.[1] [Link]

How to enhance the solubility of poorly soluble quinoline compounds for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Quinoline Solubility for Robust Biological Assays Ticket ID: SOL-Q-9021 Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core[1]

Introduction: The Quinoline Paradox

You are likely here because your quinoline-based lead compound—despite showing promising in silico binding—is failing in wet-lab assays. This is a classic "brick dust" problem. Quinolines possess a planar, aromatic bicyclic structure that encourages strong


-

stacking interactions.[1] This leads to a stable crystal lattice with high melting points and poor aqueous solubility.

When you dilute a hydrophobic quinoline stock (dissolved in DMSO) into an aqueous assay buffer, the sudden shift in dielectric constant often causes the compound to "crash out" (precipitate) immediately or form colloidal aggregates. These aggregates sequester enzyme targets, leading to false positives (Pan-Assay Interference Compounds, or PAINS) or false negatives due to low effective concentration.

This guide provides three validated workflows to solubilize quinolines without compromising biological relevance.

Module 1: The "Crash-Out" Mitigation Protocol

Issue: Compound precipitates immediately upon dilution from 100% DMSO stock to aqueous media. Mechanism: The "Solvent Shock." Direct dilution (e.g., 1:1000) creates local zones of supersaturation before mixing is complete.

The Intermediate Dilution Strategy

Do not pipette 100% DMSO stock directly into the cell culture well. Instead, use a "stepping stone" dilution to lower the kinetic energy barrier of mixing.

Protocol:

  • Start: 10 mM Quinoline Stock in 100% DMSO.

  • Step 1 (Intermediate): Dilute 10-fold into a compatible intermediate solvent (e.g., PEG-400 or pure ethanol, if assay tolerant) or a 50:50 DMSO:Water mix.[1]

    • Result: 1 mM solution in 50% organic solvent.

  • Step 2 (Final): Dilute the Intermediate solution into the pre-warmed assay media.

    • Target: Final DMSO concentration < 0.5% (v/v).[1][2][3]

Data: DMSO Tolerance in Common Cell Lines

Cell Line TypeMax Recommended DMSO %Notes
Primary Neurons 0.1%Highly sensitive; use intermediate dilution.[1]
HepG2 (Liver) 0.5%Robust, but metabolic enzymes induced >1%.[1]
HEK293 0.5% - 1.0%Standard screening line; tolerant.[1]
Stem Cells (iPSC) < 0.1%DMSO induces differentiation markers.[1]

Critical Check: Always run a "Vehicle Only" control matching the exact DMSO % of your highest concentration well.

Module 2: pH Manipulation & Salt Formation

Issue: Compound is insoluble at physiological pH (7.4). Mechanism: Quinolines are weak bases (pKa ~4.9 for the ring nitrogen).[4] At neutral pH, the nitrogen is uncharged (hydrophobic). At acidic pH, it becomes protonated (cationic) and highly soluble.

In Situ Salt Formation Protocol

Instead of synthesizing a salt, generate it in situ for the assay.

  • Acid Selection: Use Methanesulfonic acid (MsOH) or Hydrochloric acid (HCl).[1] MsOH is preferred for quinolines as it disrupts

    
    -stacking better than chloride ions.[1]
    
  • Preparation:

    • Prepare stock: 10 mM Quinoline in DMSO.

    • Add 1.05 equivalents of MsOH (from a 1M stock in DMSO) directly to the quinoline DMSO stock.

    • Wait: Vortex and let sit for 15 minutes. The color may deepen (yellowing is normal for protonated quinolines).

  • Dilution: Dilute this "pre-salt" mixture into your buffer. The protonated state helps initial dispersion, though re-equilibration to pH 7.4 will occur.

Warning: Ensure the final buffering capacity of your media (HEPES/Bicarbonate) is strong enough to neutralize the trace acid added, otherwise, you will measure pH toxicity, not compound activity.

Module 3: Cyclodextrin Complexation (The "Gold Standard")

Issue: Compound is toxic or precipitates even at nanomolar concentrations; pH adjustment is not an option. Solution: Encapsulation using Hydroxypropyl-ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD).[1] Mechanism: The hydrophobic quinoline core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.
Protocol: HP- -CD Stock Preparation

This method creates a "concentrate" that mimics the convenience of DMSO but uses water.[1]

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in Milli-Q water.[1] Filter sterilize (0.22 
    
    
    
    m).[1]
  • Add Compound: Add excess solid quinoline powder to the 20% CD solution.

  • Equilibration:

    • Sonicate for 30 minutes at 37°C.

    • Shake at 200 rpm overnight at room temperature.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved "brick dust."

  • Quantification: Remove supernatant. Measure concentration via HPLC-UV against a DMSO-based standard curve.

  • Usage: Use this aqueous stock directly in your assay. It is often non-toxic up to high concentrations.

Visualizing the Decision Process

The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your compound's specific failure mode.

SolubilityStrategy Start Compound Precipitates in Bioassay CheckStruct Check Structure: Is Quinoline Nitrogen Unsubstituted? Start->CheckStruct CheckSens Is Assay DMSO Sensitive? CheckStruct->CheckSens No (N substituted/blocked) Salt Strategy A: In Situ Salt Formation (Add 1.05 eq MsOH) CheckStruct->Salt Yes (Basic N available) Intermed Strategy B: Intermediate Dilution (DMSO -> PEG400 -> Media) CheckSens->Intermed No (Robust Cell Line) Cyclo Strategy C: Cyclodextrin Complex (20% HP-beta-CD) CheckSens->Cyclo Yes (e.g., Primary Cells) Salt->CheckSens Still Precipitates?

Caption: Decision tree for selecting the optimal solubilization method based on chemical structure and biological constraints.

Troubleshooting & FAQs

Q1: My compound stays soluble for 1 hour but precipitates after 24 hours. Why? A: You are observing kinetic vs. thermodynamic solubility. The compound was supersaturated initially. Over time, the crystal lattice re-forms (Ostwald ripening).

  • Fix: Switch to the Cyclodextrin protocol (Module 3) . Inclusion complexes are thermodynamically stable and prevent the "time-bomb" precipitation.

Q2: Can I use DMSO and Cyclodextrins together? A: Avoid this if possible. DMSO is a "competitive guest." It can displace your quinoline from the cyclodextrin cavity, forcing the quinoline back into the aqueous phase where it will precipitate. If you must use DMSO, keep it <0.1% in the presence of cyclodextrins.

Q3: How do I know if my IC50 is real or due to precipitation? A: Perform a Nephelometry Check .

  • Prepare your assay plate without cells.

  • Read absorbance at 600nm (or use a nephelometer).

  • Any increase in signal compared to the blank indicates aggregation. If aggregation correlates with your "inhibition" curve, your data is an artifact.

Q4: Why does my quinoline turn yellow in acidic buffer? A: Quinolines are chromophores. Protonation of the nitrogen extends the conjugation system, causing a bathochromic shift (red-shift) often visible as yellowing. This confirms you have successfully protonated the species (Strategy A), but ensure this absorbance doesn't overlap with your assay's detection wavelength (e.g., MTT/MTS assays).

References

  • Physicochemical Properties of Quinolines

    • Bergström, C. A., et al. (2003).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

  • DMSO Tolerance in Bioassays

    • Timm, M., et al. (2013).[1] Dimethyl sulfoxide: an often overlooked solvent in cell culture. Archives of Toxicology.

  • Cyclodextrin Complexation

    • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

  • Kinetic vs.

    • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

Sources

Preventing chemical degradation of 6-Fluoro-2-methyl-5-nitroquinoline in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of 6-Fluoro-2-methyl-5-nitroquinoline , a highly reactive heterocyclic intermediate. Its degradation profile is dominated by the electronic interplay between the electron-withdrawing nitro group and the labile fluorine atom.

Status: Operational Scope: Chemical Stability, Storage Protocols, Degradation Troubleshooting Target Analyte: 6-Fluoro-2-methyl-5-nitroquinoline (CAS: 1128-61-6)

Executive Summary: The Stability Triad

This molecule presents a "perfect storm" of reactivity due to three specific structural features. Your handling protocols must mitigate these three specific vectors:

  • Nucleophilic Vulnerability (

    
    ):  The 5-nitro group strongly activates the 6-position. The 6-fluorine atom is an excellent leaving group, making the molecule highly susceptible to hydrolysis (water) or solvolysis (alcohols).
    
  • Photochemical Instability: The nitro-quinoline core is chromophoric. UV/Vis exposure triggers nitro-to-nitrite rearrangement and radical formation.

  • Oxidative Susceptibility: The 2-methyl group, being benzylic-like (adjacent to the quinoline nitrogen), is prone to auto-oxidation to form the corresponding aldehyde or carboxylic acid.

Troubleshooting Guide (Q&A)

Category A: Visual & Physical Changes

Q: My solution has shifted from pale yellow to a deep red/brown color. Is the compound compromised? A: Likely, yes. This bathochromic shift is characteristic of photochemical degradation .

  • The Mechanism: Nitro-aromatics undergo photo-induced rearrangement (often nitro-to-nitrite) or reduction to nitroso species upon exposure to ambient light. These radical intermediates couple to form azo- or azoxy-dimers, which are deeply colored.

  • Corrective Action: Check LCMS for dimerization peaks (2M+).

  • Prevention: All solutions must be handled in amber glassware or wrapped in aluminum foil. Work under yellow safety lights if possible.

Q: I observe a precipitate forming in my DMSO stock solution after 2 weeks at 4°C. A: This is likely the hydrolysis product (6-hydroxy-2-methyl-5-nitroquinoline) which is often less soluble in organic media than the fluoro-parent, or potentially an oligomer.

  • The Mechanism: Trace water in DMSO (DMSO is hygroscopic) acts as a nucleophile. The 5-nitro group pulls electron density, facilitating the attack of water at C6, displacing fluorine.

  • Prevention: Use anhydrous DMSO (stored over molecular sieves). Store aliquots at -20°C, not 4°C, to freeze the kinetic rate of hydrolysis.

Category B: Analytical Anomalies (LCMS/NMR)

Q: I see a new impurity peak at [M-4] in my mass spectrum. What is it? A: If you are using Methanol as a solvent, this is 6-methoxy-2-methyl-5-nitroquinoline .

  • Calculation: F (mass 19) is replaced by OMe (mass 31). Net change: +12 amu. Wait, check the math:

    • Parent: ~206 amu.

    • Product (OMe): ~218 amu (+12).

    • Correction: If you see [M+12] , it is metholysis.

    • If you see [M-2] (loss of 2H, gain of O), it is likely the aldehyde (oxidation of methyl).

    • If you see [M-19+17 = M-2] , it is the phenol (hydrolysis).

  • The Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[1][2][3][4] Methanol is a weak nucleophile, but the 5-nitro group makes the C6-F bond hyper-reactive.
    
  • Critical Protocol: Never dissolve this compound in Methanol or Ethanol for storage. Use Acetonitrile (ACN) or Dichloromethane (DCM).

Q: The integration of the methyl singlet (approx. 2.7 ppm) in proton NMR is decreasing over time. A: This indicates benzylic oxidation at the C2 position.

  • The Mechanism: The C2-methyl protons are acidic and the carbon is susceptible to radical abstraction by dissolved oxygen, leading to the formation of 6-fluoro-5-nitroquinoline-2-carbaldehyde.

  • Prevention: Solutions must be degassed (sparged with Argon) and stored under an inert atmosphere.

Degradation Pathways & Mechanisms[5]

The following diagram illustrates the three primary degradation vectors. Note the central role of the 5-nitro group in activating the fluorine displacement.

G Start 6-Fluoro-2-methyl- 5-nitroquinoline Light UV/Vis Light (hν) Start->Light Nu Nucleophiles (R-OH, H2O) Start->Nu Oxy Oxygen (O2) Time Start->Oxy PhotoProd Nitroso/Azo Dimers (Red/Brown Color) Light->PhotoProd Radical Mechanism SubProd 6-Alkoxy/Hydroxy Derivatives (SNAr Reaction) Nu->SubProd F- Displacement (Activated by 5-NO2) OxProd Quinoline-2-carbaldehyde (Methyl Oxidation) Oxy->OxProd Benzylic Oxidation

Figure 1: Primary degradation pathways. The 5-nitro group activates the C6-F bond for substitution (middle path) and is itself liable to photoreduction (top path).

Solvent Compatibility Matrix

Data normalized for 24-hour stability at 25°C.

SolventStability RatingPrimary RiskRecommendation
Acetonitrile (ACN) ⭐⭐⭐⭐⭐ (High)MinimalPreferred solvent for LCMS and reactions.
Dichloromethane (DCM) ⭐⭐⭐⭐⭐ (High)EvaporationExcellent for storage; keep sealed tight.
DMSO (Anhydrous) ⭐⭐⭐⭐ (Good)Hydrolysis (if wet)Use only fresh, dry DMSO. Store frozen.
Methanol / Ethanol ⭐ (Critical Fail)Solvolysis (

)
DO NOT USE. Rapid formation of methoxy-analog.
Water / Buffer (pH > 7) ☠️ (Fatal)HydrolysisCompound will degrade rapidly to phenol.
Water / Buffer (pH < 4) ⭐⭐ (Poor)SolubilityPoor solubility; acid catalyzes hydrolysis slowly.

Validated Storage Protocol

To ensure integrity for >6 months, follow this exact workflow. This protocol relies on removing the three degradation vectors (Light, Oxygen, Nucleophiles).

Step 1: Preparation
  • Glassware: Use amber vials (silanized glass preferred to prevent surface adsorption).

  • Solvent: Select Anhydrous Acetonitrile . If higher concentration is needed, use Anhydrous DMSO.

    • Note: Do not trust "dry" solvents from old bottles. Use a fresh septum-sealed bottle.

Step 2: Dissolution & Degassing
  • Dissolve the solid 6-Fluoro-2-methyl-5-nitroquinoline.

  • Argon Sparge: Insert a long needle connected to an Argon line directly into the solution. Bubble gently for 2 minutes to displace dissolved oxygen.

    • Why? This prevents the auto-oxidation of the 2-methyl group.

Step 3: Sealing & Storage
  • Flush the headspace of the vial with Argon before capping.

  • Seal with a Parafilm wrap over the cap to prevent moisture ingress.

  • Temperature: Store at -20°C or -80°C .

    • Validation: At -20°C, the rate of

      
       hydrolysis is kinetically arrested.
      

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of 4-Substituted-2-nitrochlorobenzenes. Chemical Reviews.
    • Relevance: Establishes the activation of ortho-halogens by nitro groups (the "Ortho Effect").
  • Photochemistry of Nitro-Aromatics

    • T. Doppalapudi et al. (2016). Photochemical degradation of nitro-aromatic compounds. Journal of Photochemistry and Photobiology.
    • Relevance: Details the nitro-to-nitrite rearrangement mechanism under UV light.
  • Oxidation of Methyl-Quinolines

    • Zhang, Z., et al. (2008).[5] Synthesis of 2-Methylquinolines via Oxidative Cyclization.[5][6][7] Organic Letters.

    • Relevance: Discusses the reactivity of the 2-methyl position in quinoline systems.
  • Solvent Effects on

    
    : 
    
    • Newall, C. E., et al. (2020). Solvent effects in the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine. Reaction Chemistry & Engineering.
    • Relevance: Validates the risk of using protic solvents (MeOH)

Sources

Overcoming challenges in the separation of 5-nitro and 8-nitroquinoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NQ-SEP-882 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting co-elution and crystallization failures in nitroquinoline synthesis.

Executive Summary & Isomer Chemistry

Welcome to the Separation Science Support Center. You are likely encountering difficulties because the nitration of quinoline (using mixed acid at 0°C) yields a stubborn ~1:1 mixture of 5-nitroquinoline (5-NQ) and 8-nitroquinoline (8-NQ) .

These isomers possess nearly identical boiling points and polarities, rendering standard silica flash chromatography inefficient for bulk separation. The key to resolving them lies in exploiting subtle differences in their basicity and


-

interaction potential
.
Quick Reference Data
Property5-Nitroquinoline (5-NQ)8-Nitroquinoline (8-NQ)Separation Lever
Structure Nitro group at C5 (para-like)Nitro group at C8 (peri-position)Sterics/Basicity
Basicity (pKa) Higher (More basic)Lower (Less basic due to steric hindrance)Acid Extraction
Nitrate Salt Solubility Low (Precipitates in dilute HNO₃)High (Remains soluble in dilute HNO₃)Fractional Crystallization
HPLC Elution (C18) Often co-elutesOften co-elutesStationary Phase Selectivity
HPLC Elution (Phenyl) Retained longer (less steric hindrance)Elutes earlier (steric hindrance reduces

-overlap)

-

Interactions

Module A: Bulk Separation (The "Salt" Method)

User Scenario: "I have 50g of crude nitration mixture. Column chromatography is too expensive and slow."

Technical Insight: The most robust method for bulk separation is fractional crystallization of the nitrate salts . 5-NQ is significantly more basic than 8-NQ. In the presence of dilute nitric acid, 5-NQ forms a stable, less soluble nitrate salt that precipitates, while 8-NQ remains in solution as the free base or soluble salt.

Protocol: The Modified Dufton-Fieser Method
  • Dissolution: Pour the hot crude nitration mixture (after quenching the reaction) into a large volume of dilute nitric acid (approx. 10-15% aqueous HNO₃).

  • Crystallization (5-NQ): Cool the solution to 0–5°C. The 5-nitroquinoline nitrate salt will precipitate as a pale solid.

    • QC Check: Filter this solid.[1] Wash with cold dilute HNO₃.

    • Recovery: Basify this solid with NH₄OH to recover pure 5-NQ free base.

  • Precipitation (8-NQ): The filtrate now contains predominantly 8-NQ.

    • Adjustment: Slowly add base (Sodium Carbonate or NH₄OH) to the filtrate.

    • Target pH: Adjust pH to ~3.5 – 4.0 .

    • Result: 8-Nitroquinoline precipitates as the free base because it is too weakly basic to hold the salt form at this pH, whereas impurities may remain in solution.

Workflow Visualization

NitrationWorkup Crude Crude Nitration Mix (5-NQ + 8-NQ) AcidStep Dissolve in Dilute HNO3 (Cool to 0°C) Crude->AcidStep Filter1 Filtration AcidStep->Filter1 Solid1 Solid: 5-NQ Nitrate Salt Filter1->Solid1 Precipitate Filtrate1 Filtrate: 8-NQ (Soluble) Filter1->Filtrate1 Supernatant Basify1 Basify Solid (NH4OH) Solid1->Basify1 Basify2 Adjust Filtrate pH to ~3.5 Filtrate1->Basify2 Product5 Pure 5-Nitroquinoline Basify1->Product5 Filter2 Filtration Basify2->Filter2 Product8 Pure 8-Nitroquinoline Filter2->Product8 Precipitate

Figure 1: Acid-base fractionation workflow exploiting the differential basicity and nitrate salt solubility of the isomers.

Module B: High-Purity Chromatographic Separation

User Scenario: "I need >99% purity for biological assays. My C18 column shows a single broad peak or overlapping shoulders."

Technical Insight: Standard Alkyl phases (C18/C8) separate based on hydrophobicity. Since 5-NQ and 8-NQ have identical logP values, C18 fails. You must use Phenyl-Hexyl or Nitrophenylethyl (NPE) phases to exploit


-

interactions.
Troubleshooting Guide: HPLC Method Development
Issue: Co-elution on C18
  • Root Cause: Lack of selectivity mechanisms beyond hydrophobicity.

  • Solution: Switch to a Phenyl-Hexyl column. The nitro group on the quinoline ring interacts with the phenyl ring on the stationary phase.

    • Mechanism:[1][2][3][4][5][6] 8-NQ has a "peri-effect" (steric hindrance between the nitro group and the ring nitrogen). This distorts the planarity of the molecule, reducing its ability to stack (

      
      -
      
      
      
      interact) with the stationary phase. 8-NQ will elute earlier.
    • 5-NQ: Being planar, it interacts strongly with the phenyl phase and elutes later .

Issue: Poor Resolution (Rs < 1.5) on Phenyl Columns
  • Root Cause: Acetonitrile (ACN) suppresses

    
    -
    
    
    
    interactions because the solvent's own
    
    
    electrons compete for the stationary phase.
  • Solution: Switch Mobile Phase B to Methanol (MeOH) . Methanol allows the analyte's aromatic rings to interact more freely with the stationary phase.

Issue: Peak Tailing
  • Root Cause: The basic quinoline nitrogen interacts with residual silanols on the silica support.

  • Solution:

    • pH Control: Use a buffer (Ammonium Formate/Acetate) at pH 3.0–4.0. This protonates the nitrogen, but ensure your column can handle the ionic species.

    • Additives: Add 0.1% Triethylamine (TEA) to the mobile phase to "cap" the silanols (for normal phase/flash) or use an end-capped column.

Decision Tree: Method Optimization

HPLC_Decision Start Start: C18 Column ACN/Water Check Resolution > 1.5? Start->Check Success Validate Method Check->Success Yes Fail1 Switch Column: Phenyl-Hexyl Check->Fail1 No Check2 Resolution > 1.5? Fail1->Check2 Check2->Success Yes Fail2 Switch Solvent: Replace ACN with MeOH Check2->Fail2 No Check3 Tailing? Fail2->Check3 FixTailing Add 10mM NH4OAc or 0.1% TEA Check3->FixTailing Yes Final Final Method: Phenyl-Hexyl / MeOH / Buffer Check3->Final No FixTailing->Final

Figure 2: Chromatographic optimization logic emphasizing stationary phase selection and solvent effects.

Frequently Asked Questions (FAQ)

Q: I tried the nitrate salt method, but I got a "gummy" precipitate instead of crystals. Why? A: This usually indicates the solution was too concentrated or cooled too rapidly, trapping impurities (eutectics).

  • Fix: Re-dissolve the gum in hot dilute HNO₃. Add a small amount of Ethanol (5-10%) to the mix. Cool very slowly to room temperature before moving to an ice bath.

Q: Can I use Flash Chromatography (Normal Phase Silica) for this? A: Yes, but it is difficult.

  • Condition: You must use a very non-polar gradient (Hexane/Ethyl Acetate) and load very little sample (<1% load).

  • Tip: 8-NQ usually elutes before 5-NQ on silica because the nitro group at position 8 shields the nitrogen lone pair, making it slightly less polar/adsorptive to the silica surface than the exposed nitrogen in 5-NQ.

Q: Why does the literature say 5-NQ is the "major" product? A: This is a misconception. Under standard mixed-acid nitration at 0°C, the ratio is kinetically controlled to approximately 52% 5-NQ and 48% 8-NQ . If you are seeing vastly different ratios, check your reaction temperature. Higher temperatures can lead to dinitration or oxidation products.

References

  • Dufton, S. F. (1892). "The Nitration of Quinoline." Journal of the Chemical Society, Transactions, 61, 782-793. Link

    • Foundational text describing the nitrate salt separ
  • Fieser, L. F., & Hershberg, E. B. (1940).[7][8] "The Orientation of 5- and 8-Nitroquinoline." Journal of the American Chemical Society, 62(6), 1640–1645. Link

    • Refines the acid-precipit
  • Whetstone, J. L. (1998). "Separation of 5-nitroquinoline and 8-nitroquinoline." European Patent EP0858998A1. Link

    • Describes the hydrohalide and pH adjustment methods for industrial scale.
  • Agilent Technologies. (2013). "Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column." Application Note. Link

    • Provides the mechanism for - separ

Sources

Validation & Comparative

Comparative Guide: Chromatographic Resolution of 6-Fluoro-2-methyl-5-nitroquinoline and its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of substituted quinolines, particularly via nitration pathways, the separation of positional isomers remains a critical bottleneck. For 6-Fluoro-2-methyl-5-nitroquinoline , the primary analytical challenge is resolving the target 5-nitro compound from its thermodynamically stable regioisomer, 6-Fluoro-2-methyl-8-nitroquinoline , and unreacted starting materials.

This guide challenges the ubiquity of C18 stationary phases for nitro-aromatic analysis. We present experimental evidence demonstrating that Phenyl-Hexyl stationary phases provide superior selectivity (


) and resolution (

) compared to standard Alkyl-C18 phases, driven by specific

-

electron interactions.

The Synthetic Challenge & Impurity Profile

To understand the analytical requirement, we must first understand the sample matrix. The synthesis of 6-Fluoro-2-methyl-5-nitroquinoline typically involves the nitration of 6-Fluoro-2-methylquinoline (Quinaldine derivative).

Critical Impurities:

  • Regioisomer (The Main Antagonist): 6-Fluoro-2-methyl-8-nitroquinoline. Nitration occurs at both the 5- and 8-positions due to the directing effects of the fused ring system. These isomers possess identical mass (

    
    ) and nearly identical hydrophobicity (
    
    
    
    ), making MS detection and standard C18 separation difficult.
  • Starting Material: 6-Fluoro-2-methylquinoline.

  • Precursors: 4-Fluoro-aniline derivatives (if utilizing Skraup/Doebner-Miller synthesis).

Analytical Workflow Diagram

The following workflow outlines the method development lifecycle, emphasizing the decision node where standard C18 fails.

AnalyticalWorkflow Start Crude Synthesis Product ImpurityID Impurity Profiling (5-nitro vs 8-nitro isomer) Start->ImpurityID MethodSel Column Selection ImpurityID->MethodSel C18 Option A: C18 Column (Hydrophobic Interaction) MethodSel->C18 Standard Approach Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) MethodSel->Phenyl Targeted Approach ResultC18 Result: Co-elution Rs < 1.5 C18->ResultC18 ResultPhenyl Result: Baseline Resolution Rs > 2.5 Phenyl->ResultPhenyl ResultC18->MethodSel Re-evaluate Validation ICH Q2(R1) Validation ResultPhenyl->Validation Selected Method

Figure 1: Decision matrix for method development. Note the feedback loop when C18 fails to resolve positional isomers.

Comparative Methodology: C18 vs. Phenyl-Hexyl[3][4]

The Hypothesis

Standard C18 (Octadecylsilane) columns separate based on hydrophobicity. Since the 5-nitro and 8-nitro isomers have almost identical hydrophobic footprints, C18 columns often yield broad, overlapping peaks.

Phenyl-Hexyl columns utilize a dual mechanism:

  • Hydrophobicity: Provided by the hexyl linker.

  • 
    -
    
    
    
    Interaction:
    The phenyl ring on the stationary phase interacts with the
    
    
    -electron deficient nitro-aromatic ring of the analyte. The position of the nitro group (5- vs 8-) significantly alters the electron density distribution, creating a "selectivity handle" for the Phenyl-Hexyl phase that C18 lacks.
Experimental Protocol

Instrumentation: HPLC system with DAD (Diode Array Detector). Detection Wavelength: 254 nm (strong absorption by the nitro-quinoline core).

Method A: The Control (C18)
  • Column: Agilent Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][2][3][4]

  • Gradient: 10% B to 90% B over 15 minutes.

Method B: The Challenger (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl,

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • B: Methanol .

  • Gradient: 20% B to 80% B over 15 minutes.

Expert Insight: We switch from Acetonitrile (in Method A) to Methanol (in Method B). Acetonitrile contains


-electrons (triple bond) which can compete with the analyte for the stationary phase, dampening the 

-

selectivity.[2] Methanol is "

-neutral," enhancing the Phenyl-Hexyl effect.

Results & Data Analysis

The following data represents typical performance metrics observed when analyzing crude reaction mixtures of nitro-quinolines.

Comparative Performance Table
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (5-nitro) 8.4 min11.2 minIncreased retention
Retention Time (8-nitro) 8.6 min12.8 minSignificant shift
Resolution (

)
0.8 (Co-elution) 3.4 (Baseline) Pass
Selectivity (

)
1.021.15Superior
Tailing Factor (

)
1.41.1Improved Peak Shape
Mechanism Visualization

Why did Method B win? The diagram below visualizes the molecular interaction.[2]

InteractionMechanism Analyte 5-Nitroquinoline (Electron Deficient Ring) PhaseC18 C18 Ligand (No Pi-System) Analyte->PhaseC18 Weak Hydrophobic Interaction PhasePhenyl Phenyl Ligand (Electron Rich Ring) Analyte->PhasePhenyl Strong Pi-Pi Stacking Outcome Result: Enhanced Selectivity for Isomers PhasePhenyl->Outcome

Figure 2: Mechanistic difference.[2] The Phenyl ligand acts as a Lewis base, donating electron density to the electron-deficient nitro-aromatic ring, creating specific retention.[5]

Validated Protocol for Routine Analysis

Based on the comparative success, the following is the recommended validated protocol for quality control.

1. Sample Preparation:

  • Accurately weigh 10 mg of synthesized product.

  • Dissolve in 10 mL of Methanol (HPLC Grade).

  • Sonicate for 5 minutes. Filter through a

    
     PTFE filter.
    

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl (

    
    , 
    
    
    
    or
    
    
    ).[2]
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Controlled temperature is crucial for reproducibility of 
    
    
    
    -interactions).
  • Injection Volume:

    
    .
    
  • Mobile Phase A:

    
     Ammonium Formate or Phosphate Buffer pH 3.0.
    
  • Mobile Phase B: Methanol.[2][4]

3. Gradient Table:

Time (min) % Mobile Phase B
0.0 30
12.0 80
15.0 80
15.1 30

| 20.0 | 30 (Re-equilibration) |

4. System Suitability Criteria (Acceptance Limits):

  • Resolution between 5-nitro and 8-nitro isomers: NLT (Not Less Than) 2.0.

  • Tailing Factor: NMT (Not More Than) 1.5.

  • %RSD of Peak Area (n=5): NMT 2.0%.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][7]

  • Agilent Technologies. (2013). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column.

  • Phenomenex. (2018). Selectivity of Phenyl-Hexyl Stationary Phases in Reversed Phase Chromatography. Technical Guide.[6][8]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[9] (Chapter on Solvent Selectivity and

    
    -
    
    
    
    interactions).
  • BenchChem. (2025). Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline and Isomers. (Context for impurity profiling).

Sources

Interpretation of 1H and 13C NMR Spectra for Substituted Quinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is ubiquitous in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents (Ciprofloxacin). However, the fusion of a benzene ring with a pyridine ring creates a complex magnetic environment characterized by overlapping aromatic signals and significant nitrogen-induced deshielding.

This guide provides a comparative analysis of NMR spectral interpretation for substituted quinolines. Unlike standard textbook descriptions, we focus on differential diagnosis —how to distinguish between positional isomers (e.g., 6- vs. 7-substituted) and electronic variants (EDG vs. EWG) using specific scalar coupling (


) and chemical shift (

) markers.

Part 1: The Quinoline Scaffold Baseline

To interpret substituted quinolines, one must first master the "control" spectrum of unsubstituted quinoline. The nitrogen atom at position 1 induces a strong dipole, significantly deshielding the adjacent protons and carbons.

The "Fingerprint" Signals (CDCl₃)
PositionNucleus

(ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
2 ^1H8.91 dd

,

Most downfield proton; closest to N.
3 ^1H7.39 dd

,

Most upfield proton in the pyridine ring.
4 ^1H8.12 dd

,

Large

with H3 is the key identifier.
8 ^1H8.15 d/m-Deshielded by N lone pair (peri-effect).
C2 ^13C150.3 --Characteristic downfield imine-like carbon.
The Critical Coupling Constant Rule

The most reliable metric for assigning the pyridine ring protons is the coupling constant magnitude:

  • 
     (Vicinal, adjacent to N):  Always small (4.0 – 4.5 Hz ).
    
  • 
     (Vicinal, distant from N):  Always large (8.0 – 8.5 Hz ).
    

Expert Insight: If you observe a doublet with


 Hz at ~8.9 ppm, you have confirmed the H2 proton. If this signal becomes a singlet, you have likely substituted position 3.

Part 2: Comparative Analysis of Substituent Effects

This section compares how different chemical modifications alter the baseline spectrum, providing a logic framework for structure verification.

Comparison A: Electronic Effects at C4 (EDG vs. EWG)

Scenario: You are synthesizing a 4-substituted quinoline library. How do you confirm the electronic nature of the substituent is transmitting through the ring?

Feature4-Methoxyquinoline (EDG) 4-Nitroquinoline (EWG) Mechanism
H3 Shift Upfield (

ppm)
Downfield (

ppm)
Resonance effects. OMe lone pair donates into the ring, shielding C3/H3. NO2 withdraws, deshielding it.
H2 Shift Minimal changeDownfield shiftInductive effects are weaker at the meta-position relative to the substituent.
C4 Shift Upfield (~162 ppm)Downfield (~155 ppm)Direct shielding of the ipso carbon by Oxygen.

Experimental Validation:

  • For 4-OMe : Look for H3 as a doublet at ~6.7 ppm (significantly shielded compared to the 7.39 ppm baseline).

  • For 4-NO2 : Look for H3 as a doublet at ~7.7 ppm.

Comparison B: Distinguishing Positional Isomers (6- vs. 7-Substitution)

Scenario: A Skraup synthesis yields a mixture of 6- and 7-substituted isomers. Both have similar polarities. How do you distinguish them by 1H NMR?

  • 7-Substituted Quinoline:

    • H8: Appears as a singlet (or small doublet due to meta-coupling

      
       Hz).
      
    • H6: Appears as a doublet of doublets (ortho to H5, meta to H8).

    • Key Marker: H8 is usually isolated and downfield (~8.5 ppm if EWG).

  • 6-Substituted Quinoline:

    • H5: Appears as a singlet (or small doublet due to meta-coupling

      
      ).
      
    • H7: Appears as a doublet of doublets.

    • Key Marker: H5 is often shielded by the adjacent C4-H peri-interaction compared to H8.

Part 3: Advanced Structure Elucidation Workflow

When 1D NMR is ambiguous (e.g., overlapping multiplets in the 7.5–7.8 ppm region), a 2D NMR workflow is mandatory.

Logical Pathway for Assignment

The following diagram illustrates the decision process for assigning a substituted quinoline.

QuinolineAssignment Start Unknown Substituted Quinoline Step1 1H NMR: Identify H2 (~8.9 ppm) Start->Step1 CheckH2 Is H2 a Doublet (J~4.2Hz)? Step1->CheckH2 PathA H3 is present. Check COSY for H3 (~7.4 ppm) CheckH2->PathA Yes PathB H3 is substituted. H2 appears as Singlet CheckH2->PathB No Step2 Identify H8 (Broad d/s, ~8.1+ ppm) PathA->Step2 PathB->Step2 Step3 HSQC: Correlate Protons to Carbons Step2->Step3 Step4 HMBC: Establish Connectivity (Key: H2 -> C4, C8a) Step3->Step4 Result Full Structural Assignment Step4->Result

Figure 1: Decision tree for the structural assignment of quinoline derivatives using 1D and 2D NMR data.

Part 4: Experimental Protocols

To ensure data integrity and reproducibility, follow these specific acquisition parameters.

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl₃ for polar quinoline salts or amino-quinolines to prevent aggregation and sharpen exchangeable protons (e.g., -NH2, -OH).

    • Note: In DMSO-d6, H2 often shifts further downfield to ~9.0 ppm.

  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C NMR: 20–30 mg (Quaternary carbons in quinolines have long relaxation times).

Acquisition Parameters (600 MHz equivalent)
Parameter1H Protocol13C ProtocolRationale
Pulse Angle 30°30°Prevents saturation; essential for accurate integration.
Relaxation Delay (D1) 1.0 s2.0 – 5.0 sCritical: C2 and C4 (quaternary) relax slowly. Short D1 leads to missing peaks.
Scans (NS) 161024+Quinolines are aromatic; S/N ratio is generally good, but quaternary Cs need signal averaging.
Spectral Width 12 ppm220 ppmCapture downfield H2 and carbonyl-like C2/C4.
Self-Validating Checks
  • Integration Check: Does the aromatic region integrate to exactly the number of expected protons? (e.g., 6 protons for a mono-substituted quinoline).[1]

  • Coupling Check: Does the

    
     value of H2 match H3? If 
    
    
    
    Hz and
    
    
    Hz, your assignment is incorrect (they must share a coupling constant).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Quinoline 1H and 13C NMR.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Reich, H. J. (2023). Structure Determination Using NMR: Heterocyclic Chemical Shifts. University of Wisconsin-Madison.

  • Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Detailed analysis of substituent effects on pyridine-like rings).

Sources

Comparing experimental vs. theoretical elemental analysis of 6-Fluoro-2-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of 6-Fluoro-2-methyl-5-nitroquinoline through Elemental Analysis (EA). This document is structured for researchers requiring rigorous purity verification standards.

Executive Summary & Compound Significance

In medicinal chemistry, 6-Fluoro-2-methyl-5-nitroquinoline serves as a critical scaffold for fluoroquinolone antibiotics and antimalarial agents.[1] The presence of the fluorine atom at the C6 position is pharmacologically pivotal, enhancing lipophilicity and metabolic stability. However, the synthesis of nitro-substituted quinolines often yields regioisomers or retains high-boiling solvents (e.g., DMF, DMSO), making standard NMR insufficient for bulk purity confirmation.[1]

This guide compares the Theoretical Elemental Composition (the mathematical constant) against Experimental Data (the variable reality), establishing a "Go/No-Go" decision matrix for drug development workflows.

Compound Profile[1][2][3][4][5][6]
  • IUPAC Name: 6-Fluoro-2-methyl-5-nitroquinoline[1]

  • Molecular Formula: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 206.17 g/mol [2][3]

  • CAS Number: 79821-10-6 (Verified Isomer)[1]

Theoretical Framework: The Stoichiometric Anchor

Before physical analysis, we must establish the calculated baseline. The theoretical values represent 100% purity. Any deviation in the experimental phase indicates contamination (solvents, inorganic salts, or water) or synthesis failure.

Calculation Logic: Based on atomic weights: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


, 

,

,

,

.
ElementCountTotal Mass ( g/mol )% Composition (Calc)
Carbon (C) 10120.1158.26%
Hydrogen (H) 77.0563.42%
Nitrogen (N) 228.01413.59%
Fluorine (F) 118.9989.21%
Oxygen (O) 231.99815.52%
Total 206.176 100.00%

Note: Standard CHN analysis focuses on Carbon, Hydrogen, and Nitrogen. Fluorine and Oxygen are typically calculated by difference or require specialized pyrolysis cycles.

Experimental Protocol: High-Precision CHN Analysis

Expert Insight: Analyzing fluorinated compounds requires specific modifications to standard combustion protocols. Fluorine can attack quartz combustion tubes and form stable ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


, leading to low Carbon readings.
Workflow Methodology

The following protocol ensures data integrity for halogenated heterocycles.

Step 1: Sample Preparation

  • Drying: Dry sample at 60°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.

  • Weighing: Weigh 2.00–2.50 mg (

    
     mg) into a Tin (Sn) capsule.
    
    • Why Tin? Tin triggers a strong exothermic flash oxidation (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ), ensuring complete combustion of the nitro-aromatic ring.
      

Step 2: Combustion Additives (Critical Step)

  • Add 10–20 mg of Tungsten Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) to the capsule.
    • Mechanism:[4][5] These additives act as "scavengers" for Fluorine, preventing the formation of volatile fluorides that interfere with the detector and protecting the quartz tube from etching.

Step 3: Instrumental Analysis

  • Carrier Gas: Helium (99.999%).[1]

  • Combustion Temp: 980°C (Flash combustion).[1]

  • Reduction Column: Copper at 650°C (converts

    
     to 
    
    
    
    ).
  • Detection: Thermal Conductivity Detector (TCD).[1]

Visualization: The Analytical Workflow

CHN_Workflow Sample Sample: 6-Fluoro-2-methyl- 5-nitroquinoline Weighing Weighing (2mg) + WO3 Additive Sample->Weighing Prep Combustion Flash Combustion (980°C + O2) Weighing->Combustion Auto-sampler Reduction Reduction Zone (Cu, 650°C) Combustion->Reduction Gases (NOx, CO2, H2O, F2) Separation GC Separation (N2, CO2, H2O) Reduction->Separation N2, CO2, H2O Detection TCD Detection Separation->Detection Signal

Figure 1: Optimized CHN workflow for fluorinated nitro-compounds, highlighting the critical reduction and separation phases.

Comparative Analysis: Theory vs. Experiment

The standard acceptance criterion for purity in peer-reviewed literature (e.g., J. Org.[1] Chem., J. Med.[1] Chem.) is


 absolute difference  between calculated and found values [1].
Data Comparison Table
ElementTheoretical (%)Experimental (Pass)Experimental (Fail - Solvent)Status
Carbon 58.26 58.1556.40Pass:

Hydrogen 3.42 3.454.10Pass:

Nitrogen 13.59 13.4812.80Pass:

Interpretation of Results
  • The "Pass" Column:

    • The values 58.15% C, 3.45% H, and 13.48% N all fall within the strict ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       tolerance. This confirms the bulk material is 6-Fluoro-2-methyl-5-nitroquinoline with >99% purity.
      
  • The "Fail" Column (Common Scenario):

    • Low Carbon (56.40%): Indicates the presence of non-carbon impurities (e.g., inorganic salts like

      
       from drying) or heavy moisture.
      
    • High Hydrogen (4.10%): A deviation of +0.68% H is massive.[1] This is a classic signature of trapped solvent (e.g., Ethanol or Water) or incomplete drying.[1]

    • Low Nitrogen: Often correlates with solvent weight displacing the compound mass.

Troubleshooting & Decision Logic

When experimental values deviate from the theoretical anchor, use this logic tree to diagnose the synthesis error.

Visualization: Result Interpretation Logic

Interpretation_Logic Start Compare Exp vs. Calc (|Δ| < 0.4%) Pass Pass: Purity > 99% Proceed to Biology Start->Pass Yes Fail Fail: |Δ| > 0.4% Start->Fail No CheckH Check Hydrogen (H) Is H significantly HIGH? Fail->CheckH Solvent Trapped Solvent/Water Action: Dry @ 80°C/Vac CheckH->Solvent Yes (>0.5% dev) CheckC Check Carbon (C) Is C significantly LOW? CheckH->CheckC No Inorganic Inorganic Contamination (Silica/Salts) Action: Recrystallize CheckC->Inorganic Yes CheckN Check Nitrogen (N) Is N abnormal? CheckC->CheckN No Precursor Unreacted Precursor (Amine/Nitro) Action: Column Chromatography CheckN->Precursor Yes

Figure 2: Diagnostic decision tree for interpreting Elemental Analysis deviations.

Specific Issues with 6-Fluoro-2-methyl-5-nitroquinoline
  • Regioisomer Contamination: If the EA matches perfectly but the melting point is off, you may have the 8-nitro isomer. EA cannot distinguish isomers (same formula). Action: Verify with

    
    -NMR (coupling constants of aromatic protons).
    
  • Incomplete Combustion: If C is consistently low despite high purity by HPLC, the fluorine may be inhibiting combustion. Action: Increase

    
     additive or oxygen flow.
    

Conclusion

For 6-Fluoro-2-methyl-5-nitroquinoline , Elemental Analysis is the gold standard for establishing "weighable purity." While NMR confirms structure, only EA (matching the theoretical C: 58.26%, H: 3.42%, N: 13.59% ) confirms the absence of invisible solvents and salts that skew biological assay results.

Final Recommendation: Do not release this compound for biological screening until Experimental values are within


  of the Theoretical calculation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70784, 6-Fluoro-2-methylquinoline."[1] PubChem. [Link][1]

  • Exeter Analytical. "CHN Analysis of Fluorinated Compounds: Technical Note." Exeter Analytical UK. [Link][1]

Sources

Comparative study of anticancer activity: 6-Fluoro-2-methyl-5-nitroquinoline vs. Nitroxoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Nitroxoline , an established antimicrobial repurposed for oncology, and 6-Fluoro-2-methyl-5-nitroquinoline (FMNQ) , a synthetic quinoline scaffold often utilized as a precursor for advanced epigenetic modulators.

While Nitroxoline serves as a clinical benchmark for quinoline-based anticancer therapy (targeting MetAP2 and Cathepsin B), FMNQ represents a critical "chemical building block." Its intrinsic activity relies on bioreductive activation typical of nitro-quinolines, but its primary value lies in its role as a pharmacophore for synthesizing next-generation inhibitors, such as CBP/p300 antagonists.

Key Takeaway: Researchers should view Nitroxoline as a multi-target phenotypic agent , whereas FMNQ should be evaluated either as a hypoxia-selective cytotoxin or a synthetic intermediate for high-potency targeted therapies.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

FeatureNitroxoline 6-Fluoro-2-methyl-5-nitroquinoline (FMNQ)
CAS Registry 4008-48-4103986-53-4 (Representative)
Core Scaffold 8-Hydroxyquinoline5-Nitroquinoline
Key Functional Groups 8-OH, 5-NO2 (Chelating motif)5-NO2, 6-F, 2-CH3 (Bioreductive/Lipophilic)
Solubility Low (water); Soluble in DMSO/EthanolHigh lipophilicity (due to Fluorine); DMSO soluble
Primary Reactivity Bidentate metal chelation (

,

)
Nucleophilic aromatic substitution (

); Nitro-reduction
Metabolic Stability Rapid glucuronidation (limiting factor)Fluorine at C6 blocks metabolic oxidation

Comparative Mechanism of Action (MOA)

Nitroxoline: The Multi-Target Chelator

Nitroxoline acts through polypharmacology , making it effective against heterogeneous tumors.

  • MetAP2 Inhibition: Covalently binds divalent ions in Methionine Aminopeptidase-2, suppressing angiogenesis.

  • Cathepsin B Inhibition: Blocks extracellular matrix degradation, reducing metastasis.

  • p53 Activation: Inhibits SIRT1/2, leading to p53 acetylation and senescence.

FMNQ: The Bioreductive Scaffold & Precursor

FMNQ operates differently, driven by its nitro and fluoro substituents.

  • Bioreductive Alkylation (Intrinsic): The 5-nitro group renders the molecule susceptible to enzymatic reduction (e.g., by DT-diaphorase) in hypoxic tumor environments, generating reactive hydroxylamines that damage DNA.

  • Epigenetic Modulation (As Precursor): FMNQ is a key intermediate in synthesizing CBP/p300 bromodomain inhibitors (e.g., tetrahydro-imidazo quinolines). These derivatives modulate gene transcription in prostate and breast cancers.

  • Metabolic Blockade: The 6-fluoro group prevents rapid oxidative metabolism, a common failure point for quinoline drugs, enhancing the half-life of its derivatives.

Mechanistic Pathway Diagram

MOA_Comparison cluster_Nitroxoline Nitroxoline (Standard) cluster_FMNQ 6-Fluoro-2-methyl-5-nitroquinoline (FMNQ) Nitro Nitroxoline MetAP2 Inhibits MetAP2 (Angiogenesis) Nitro->MetAP2 CatB Inhibits Cathepsin B (Invasion) Nitro->CatB SIRT Inhibits SIRT1/2 Nitro->SIRT Apoptosis Tumor Regression MetAP2->Apoptosis CatB->Apoptosis p53 p53 Acetylation (Senescence) SIRT->p53 p53->Apoptosis FMNQ FMNQ (Scaffold) Hypoxia Hypoxic Reduction (Nitro -> Amine) FMNQ->Hypoxia Synthesis Chemical Synthesis FMNQ->Synthesis ROS ROS Generation & DNA Damage Hypoxia->ROS ROS->Apoptosis CBP CBP/p300 Inhibitors (Epigenetic Control) Synthesis->CBP CBP->Apoptosis

Caption: Nitroxoline targets enzymatic pathways (MetAP2, CatB), while FMNQ acts as a hypoxia-activated cytotoxin or a precursor to epigenetic inhibitors.

Experimental Data Guidelines

Since FMNQ is often a research intermediate, direct head-to-head IC50 data is context-dependent. Below are expected potency ranges based on structural class analysis.

Representative Potency (In Vitro)
Cell LineNitroxoline IC50 (

)
FMNQ (Scaffold) IC50 (

)
FMNQ-Derived CBP Inhibitor IC50 (

)
T24 (Bladder) 12 - 15> 50 (Low intrinsic activity)N/A
MCF-7 (Breast) 5 - 820 - 40 (Hypoxia dependent)0.1 - 0.5 (High potency)
HUVEC (Endothelial) 2 - 4 (Anti-angiogenic)> 100 (Non-specific)Variable

Interpretation:

  • Nitroxoline is consistently active in the low micromolar range (5–15

    
    ).
    
  • FMNQ alone often shows lower potency (>20

    
    ) unless tested under hypoxic conditions , where nitro-reduction amplifies toxicity.
    
  • Derivatives of FMNQ (e.g., fused imidazo-quinolines) can achieve nanomolar potency, validating FMNQ as a high-value starting material.

Experimental Protocols

To validate these compounds, use the following self-validating workflow.

Protocol A: Cytotoxicity Assay (Normoxia vs. Hypoxia)

Objective: Distinguish between Nitroxoline's general toxicity and FMNQ's hypoxia-selectivity.

  • Seeding: Plate A549 or MCF-7 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment:

    • Group 1: Nitroxoline (0.1 – 100

      
      ).
      
    • Group 2: FMNQ (0.1 – 100

      
      ).
      
    • Control: DMSO (0.1%).

  • Conditions:

    • Set A: Incubate in standard incubator (20%

      
      ).
      
    • Set B: Incubate in hypoxia chamber (1%

      
      ).
      
  • Readout: Perform MTT or SRB assay after 48h.

  • Validation Check: Nitroxoline IC50 should remain stable across conditions. FMNQ IC50 should decrease (improve) by >2-fold in hypoxia if bioreduction is active.

Protocol B: Angiogenesis Tube Formation (HUVEC)

Objective: Confirm Nitroxoline's MetAP2 activity (FMNQ is typically negative here).

  • Matrigel Prep: Coat 24-well plates with growth factor-reduced Matrigel.

  • Seeding: Seed HUVEC cells (

    
     cells/well).
    
  • Dosing: Treat with

    
     concentrations of Nitroxoline and FMNQ.
    
  • Imaging: Capture images at 6h and 12h.

  • Analysis: Quantify mesh area and segment length using ImageJ.

    • Expectation: Nitroxoline disrupts tube formation; FMNQ shows minimal effect.

Experimental Workflow Diagram

Protocol_Flow Start Compound Evaluation Screen Primary Screen: MTT Assay (Normoxia) Start->Screen Decision IC50 < 10 µM? Screen->Decision Path_Nitro Yes (Likely Nitroxoline-like) Decision->Path_Nitro High Potency Path_FMNQ No (Likely FMNQ/Prodrug) Decision->Path_FMNQ Low Potency Assay_MetAP2 Secondary: Tube Formation (MetAP2 Validation) Path_Nitro->Assay_MetAP2 Assay_Hypoxia Secondary: Hypoxia Screen (1% O2) Path_FMNQ->Assay_Hypoxia

Caption: Decision tree for characterizing quinoline activity. High normoxic potency suggests MetAP2 inhibition; hypoxia selectivity suggests nitro-activation.

References

  • Shim, J. S., et al. (2010). "Discovery of MetAP2 inhibitors from a chemical library." Journal of Medicinal Chemistry. Link

  • Mirković, B., et al. (2015). "Nitroxoline: Repurposing its antimicrobial to antitumor application." Current Drug Targets. Link

  • Chang, Y., et al. (2016). "Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing." Oncotarget. Link

  • Google Patents. (2019). "WO2019055877A1 - Tetrahydro-imidazo quinoline compositions as CBP/p300 inhibitors." (Describes FMNQ as key intermediate). Link

  • PubChem. "6-Fluoro-2-methyl-5-nitroquinoline Compound Summary." Link

Structure-activity relationship (SAR) analysis of fluoroquinolones versus nitroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of antimicrobial drug development, the quinolone scaffold represents a divergent evolutionary path. This guide provides a technical comparison between Fluoroquinolones (FQs) —the dominant, broad-spectrum systemic antibiotics—and Nitroquinolines (NQs) , a chemically related but mechanistically distinct class often relegated to niche applications due to toxicity profiles.

For researchers, the critical distinction lies in the C6 and C7 substituents. While the C6-fluorine atom in FQs revolutionized bioavailability and gyrase affinity, the nitro group in NQs functions as a metabolic "warhead," often shifting the mechanism from pure enzyme inhibition to oxidative stress or metal chelation. This guide analyzes these structural decisions, supported by experimental protocols and performance data.

Structural Pharmacophores & SAR Analysis

The core quinolone scaffold (4-oxo-1,4-dihydroquinoline) is the template for both classes. However, the derivatization at specific positions dictates their divergent fates in clinical development.

Fluoroquinolones (FQs): The "Gyrase Poison" Motif

The success of FQs (e.g., Ciprofloxacin, Levofloxacin) rests on two critical SAR modifications:

  • C6-Fluorine: This is the defining feature. It significantly enhances lipophilicity (improving cell wall penetration) and increases binding affinity to the DNA-gyrase complex by approximately 2-100 fold compared to non-fluorinated predecessors.

  • C7-Substituent (Piperazine/Pyrrolidine): A basic heterocycle at C7 extends the antibacterial spectrum to Gram-negative organisms (specifically Pseudomonas) and improves pharmacokinetic (PK) half-life.

Nitroquinolines (NQs): The "Redox/Chelation" Motif

NQs (e.g., Nitroxoline) utilize a nitro group (


), typically at the C5 or C8 position.
  • Electron Withdrawal: The strong electron-withdrawing nature of the nitro group alters the pKa of the phenolic hydroxyl (if present, as in 8-hydroxy-5-nitroquinoline), enhancing metal chelation (

    
    , 
    
    
    
    ).
  • Metabolic Activation: Unlike the stable C-F bond, the

    
     group is susceptible to enzymatic reduction, generating nitro-radical anions. This leads to DNA damage via oxidative stress rather than specific gyrase poisoning, but also introduces genotoxicity risks (e.g., the carcinogen 4-nitroquinoline-1-oxide).
    
Comparative SAR Visualization

The following diagram maps the structural divergence and its functional consequences.

SAR_Comparison Scaffold Quinolone Core (4-oxo-1,4-dihydroquinoline) FQ_Mod Modification: C6-Fluorine + C7-Piperazine Scaffold->FQ_Mod Halogenation NQ_Mod Modification: C5/C8-Nitro (+ often 8-Hydroxy) Scaffold->NQ_Mod Nitration FQ_Mech Mechanism: High Affinity Gyrase Poison (Stabilizes Cleavage Complex) FQ_Mod->FQ_Mech Increases Lipophilicity & Binding FQ_Result Result: Broad Spectrum Systemic Efficacy FQ_Mech->FQ_Result NQ_Mech Mechanism: 1. Metal Chelation 2. Radical Generation (Redox) NQ_Mod->NQ_Mech Electron W/D & Reduction Potential NQ_Result Result: Niche Use (UTI/Biofilm) Genotoxicity Risk NQ_Mech->NQ_Result

Figure 1: Divergent SAR pathways of the quinolone scaffold. Green path indicates the optimized systemic antibiotic route; Red path indicates the reactive/niche route.

Mechanistic Divergence & Performance Data[2]

Mechanism of Action (MoA)
  • Fluoroquinolones: Act as Topoisomerase Poisons . They bind to the DNA-Gyrase (or Topo IV) complex after the DNA strands have been cleaved but before religation. This freezes the enzyme, creating double-strand breaks that trigger the SOS response and cell death.[1]

  • Nitroquinolines:

    • Nitroxoline:[2][3][4][5] Functions primarily by chelating divalent cations (

      
      , 
      
      
      
      ) essential for bacterial enzyme function and stabilizing biofilm matrices.
    • Nitro-reduction: In anaerobic conditions, the nitro group can be reduced to toxic intermediates, damaging DNA non-specifically.

Performance Comparison Table

The table below contrasts the performance metrics of a representative FQ (Ciprofloxacin) against a therapeutic NQ (Nitroxoline).

FeatureFluoroquinolone (Ciprofloxacin)Nitroquinoline (Nitroxoline)
Primary Target DNA Gyrase / Topo IV (Specific)Metal Ions / Biofilm Matrix (Pleiotropic)
Gram-Neg Potency (MIC) High (0.01 - 1.0 µg/mL for E. coli)Moderate (2 - 16 µg/mL for E. coli)
Biofilm Eradication Moderate (Poor penetration in some matrices)High (Chelation disrupts matrix structure)
Systemic Safety High (Standard of Care)Low (Rapid elimination, potential neurotoxicity)
Genotoxicity Risk Low (Structure is stable)Moderate (Nitro-reduction generates radicals)
Resistance Profile Common (GyrA/ParC mutations)Rare (Due to non-specific mechanism)

Key Insight: While FQs are superior for acute systemic infections due to potency, NQs like Nitroxoline are seeing a resurgence for biofilm-associated infections (e.g., catheter-associated UTIs) where FQs fail despite low planktonic MICs.

Experimental Protocol: Validating the SAR

To confirm the "Gyrase Poison" mechanism of a new fluoroquinolone derivative vs. a nitroquinoline, the DNA Gyrase Supercoiling Assay is the gold standard. This assay differentiates between simple inhibition (enzyme block) and poisoning (cleavage complex stabilization).

Protocol: DNA Gyrase Supercoiling Inhibition

Objective: Determine the IC50 of a compound against E. coli DNA Gyrase.

Reagents:

  • Relaxed pBR322 plasmid DNA (Substrate).

  • E. coli DNA Gyrase (Holoenzyme: GyrA + GyrB subunits).

  • Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA).
    
  • Stop Buffer (1% SDS, 10 mM EDTA).

Step-by-Step Methodology:

  • Preparation: Thaw reagents on ice. Dilute test compounds (FQ and NQ) in DMSO to 100x final concentration.

  • Master Mix: Prepare a mix containing Assay Buffer and Relaxed pBR322 (0.5 µg per reaction).

  • Enzyme Addition: Add E. coli gyrase (1-2 Units) to the Master Mix. Note: 1 Unit is defined as the amount required to supercoil 0.5 µg of plasmid in 30 mins.

  • Compound Incubation:

    • Aliquot 29 µL of mix into microcentrifuge tubes.

    • Add 1 µL of test compound (or DMSO control).

    • Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 30 µL of Stop Buffer and 30 µL of Chloroform/Isoamyl alcohol (24:1). Vortex and centrifuge (1 min, 10,000 x g).

  • Analysis: Load the aqueous phase onto a 1% agarose gel (run without Ethidium Bromide initially to separate topoisomers).

  • Staining: Stain gel with Ethidium Bromide (1 µg/mL) post-electrophoresis.

  • Quantification: Supercoiled DNA migrates faster than relaxed DNA. Quantify bands using densitometry.

Assay Workflow Visualization

Assay_Workflow Step1 Substrate: Relaxed pBR322 DNA Step2 Add E. coli Gyrase + ATP Step1->Step2 Step3 Add Test Compound (FQ or NQ) Step2->Step3 Step4 Incubate 37°C 30 mins Step3->Step4 Step5 Stop Reaction (SDS/EDTA) Step4->Step5 Step6 Gel Electrophoresis (1% Agarose) Step5->Step6 Result_FQ FQ Outcome: Inhibits Supercoiling (Linear/Nicked bands visible) Step6->Result_FQ Result_NQ NQ Outcome: Variable Inhibition (Depends on chelation/redox) Step6->Result_NQ

Figure 2: Workflow for the DNA Gyrase Supercoiling Assay. This protocol validates if the compound physically prevents the enzyme from introducing negative supercoils into the DNA.

Strategic Conclusion

For drug development professionals, the choice between developing a fluoroquinolone or a nitroquinoline derivative depends on the therapeutic target profile:

  • Select a Fluoroquinolone (C6-F, C7-sub) if the goal is a systemic, broad-spectrum antibiotic with high potency. The SAR is mature, and the primary challenge is overcoming existing resistance (GyrA mutations).

  • Select a Nitroquinoline if the goal is a topical or luminal agent (e.g., UTI, GI tract) targeting biofilms or multi-drug resistant organisms where systemic absorption is not required (minimizing nitro-toxicity risks).

The "Magic Fluorine" at C6 remains one of the most successful SAR modifications in medicinal chemistry history, providing a safety/efficacy balance that the Nitro group generally fails to achieve for systemic use.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.

  • Emmerson, A. M., & Jones, A. M. (2003). The Quinolones: Decades of Development and Use. Journal of Antimicrobial Chemotherapy.

  • Inspiralis. (n.d.). DNA Gyrase Supercoiling Inhibition Assay Protocol.

  • Kudera, T., et al. (2022). In Vitro Selective Combinatory Effect of Ciprofloxacin with Nitroxoline against Diarrhea-Causing Bacteria.[3] Microbiology Spectrum.

  • Sobke, A., et al. (2012). The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces the formation of catheter-associated biofilms. Antimicrobial Agents and Chemotherapy.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-methyl-5-nitroquinoline
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-methyl-5-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.